L-Kynurenine-13C4,15N-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-(2-aminophenyl)-2-(13N)azanyl-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i5+1,8+1,9+1,10+1,12-1 |
InChI Key |
YGPSJZOEDVAXAB-ZVLXARINSA-N |
Origin of Product |
United States |
Foundational & Exploratory
L-Kynurenine-¹³C₄,¹⁵N: A Technical Guide for Researchers
This in-depth technical guide provides core information on the basic properties, structure, and analytical applications of L-Kynurenine-¹³C₄,¹⁵N, a stable isotope-labeled internal standard crucial for the accurate quantification of L-kynurenine in biological matrices. This document is intended for researchers, scientists, and drug development professionals working in fields such as neurobiology, immunology, and oncology, where the kynurenine (B1673888) pathway is of significant interest.
Core Properties and Structure
L-Kynurenine-¹³C₄,¹⁵N is a synthetic isotopologue of L-kynurenine, a key metabolite in the tryptophan catabolic pathway. The incorporation of four Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a molecule with a higher mass than its endogenous counterpart, making it an ideal internal standard for mass spectrometry-based quantification.
The fundamental properties of L-Kynurenine-¹³C₄,¹⁵N are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-¹³C₄,¹⁵N | [1] |
| Molecular Formula | ¹³C₄C₆H₁₂¹⁵NN O₃ | [1][2][3] |
| Molecular Weight | Approximately 213.17 g/mol | [1][2] |
| Unlabeled CAS Number | 2922-83-0 (for L-Kynurenine) | [2][4][5] |
| Labeled CAS Number | Not Applicable (NA) | [2] |
| Physical State | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and water | [4] |
Molecular Structure:
The molecular structure of L-Kynurenine consists of an anthraniloyl group attached to the gamma-carbon of what was formerly an alanine (B10760859) residue. The isotopic labeling in L-Kynurenine-¹³C₄,¹⁵N is strategically placed on the carbon backbone and the amino group.
The Kynurenine Pathway: A Central Metabolic Route
L-kynurenine is a pivotal intermediate in the kynurenine pathway, which is the primary route for tryptophan degradation in the body.[6][7] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[6] The subsequent metabolism of L-kynurenine branches into two main arms, leading to the production of neuroprotective metabolites like kynurenic acid (KYNA) or potentially neurotoxic compounds such as quinolinic acid (QUIN).[6] Dysregulation of this pathway has been implicated in a variety of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[6]
Experimental Protocols: Quantification of L-Kynurenine via LC-MS/MS
The use of a stable isotope-labeled internal standard like L-Kynurenine-¹³C₄,¹⁵N is best practice for accurate and precise quantification of endogenous L-kynurenine in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.[8][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add a known concentration of L-Kynurenine-¹³C₄,¹⁵N internal standard solution.
-
Add 500 µL of methanol (B129727) or a solution of trifluoroacetic acid to precipitate proteins.[9][10]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 20,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8][10]
-
Transfer the supernatant to a clean vial for analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for separation.[8][11]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8]
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[10]
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both endogenous L-kynurenine and the L-Kynurenine-¹³C₄,¹⁵N internal standard.
-
Example MRM transition for L-Kynurenine: m/z 209.1 → 146.1[10]
-
The specific transition for L-Kynurenine-¹³C₄,¹⁵N will be higher due to the mass of the isotopes and needs to be determined empirically.
-
4. Quantification
-
The concentration of endogenous L-kynurenine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled L-kynurenine and a fixed concentration of the internal standard.
References
- 1. L-Kynurenine-13C4,15N | CAS | LGC Standards [lgcstandards.com]
- 2. L-Kynurenine-13C4-15N - CAS - 2922-83-0 (non-labelled) | Axios Research [axios-research.com]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. L-KYNURENINE | 2922-83-0 [chemicalbook.com]
- 5. Kynurenine - Wikipedia [en.wikipedia.org]
- 6. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
L-Kynurenine-¹³C₄,¹⁵N₁ as a Tracer in Tryptophan Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan (Trp) metabolism is a critical pathway in human physiology and pathology, influencing everything from neurotransmission to immune response. Over 95% of free tryptophan is catabolized through the kynurenine (B1673888) pathway, producing a cascade of bioactive metabolites.[1][2] Dysregulation of this pathway has been implicated in a wide range of disorders, including neurodegenerative diseases, cancer, and psychiatric conditions.[3] Stable isotope tracers are invaluable tools for elucidating the complex dynamics of metabolic pathways in vivo. This guide focuses on the application of L-Kynurenine-¹³C₄,¹⁵N₁ as a tracer to investigate the flux and fate of metabolites within the kynurenine pathway. The use of this specific isotopologue allows for precise tracking of kynurenine and its downstream products, providing a powerful method for understanding the intricate regulation of this vital metabolic route.
The Kynurenine Pathway
The catabolism of tryptophan is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which convert L-tryptophan to N-formylkynurenine.[2] This is rapidly converted to L-kynurenine, a central branch-point in the pathway. From here, the pathway diverges into two main branches: the kynurenic acid branch, catalyzed by kynurenine aminotransferases (KATs), and the 3-hydroxykynurenine branch, initiated by kynurenine monooxygenase (KMO). These branches produce a variety of neuroactive and immunomodulatory molecules, including the neuroprotective kynurenic acid and the potentially neurotoxic 3-hydroxykynurenine and quinolinic acid.
L-Kynurenine-¹³C₄,¹⁵N₁ as a Tracer
L-Kynurenine-¹³C₄,¹⁵N₁ is a stable isotope-labeled analog of L-kynurenine. The incorporation of four ¹³C atoms and one ¹⁵N atom results in a mass shift that allows for its differentiation from the endogenous, unlabeled kynurenine pool by mass spectrometry. This tracer is commercially available from various suppliers for research purposes.
Table 1: Specifications of L-Kynurenine-¹³C₄,¹⁵N₁
| Parameter | Specification |
| Molecular Formula | ¹³C₄¹⁵NC₆H₁₂NO₃ |
| Molecular Weight | 213.17 g/mol |
| CAS Number (unlabeled) | 2922-83-0 |
| Isotopic Purity | Typically >99% |
Data Presentation: Quantitative Analysis of Tryptophan and its Metabolites
The following tables summarize the concentration ranges of key kynurenine pathway metabolites in various human biological matrices, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values can serve as a reference for baseline levels in tracer studies.
Table 2: Plasma/Serum Concentrations of Kynurenine Pathway Metabolites in Healthy Adults
| Metabolite | Concentration Range (µM) | Reference |
| Tryptophan | 51.45 ± 10.47 | [4] |
| Kynurenine | 1.82 ± 0.54 | [4] |
| Kynurenic Acid | 0.043 ± 0.017 | [1] |
| 3-Hydroxykynurenine | 0.05 (median) | |
| Anthranilic Acid | 0.019 ± 0.008 | [1] |
| 3-Hydroxyanthranilic Acid | 0.04 (median) | |
| Quinolinic Acid | 0.350 ± 0.167 |
Table 3: Cerebrospinal Fluid (CSF) Concentrations of Kynurenine Pathway Metabolites in Healthy Adults
| Metabolite | Concentration Range (nM) | Reference |
| Kynurenine | 20 - 100 | |
| Kynurenic Acid | 1.5 - 5 | [3] |
| Quinolinic Acid | 20 - 80 |
Experimental Protocols
In Vivo Tracer Administration
The administration of L-Kynurenine-¹³C₄,¹⁵N₁ in vivo can be performed using several methods, with the choice depending on the specific research question and animal model.[5][6][7]
-
Bolus Injection: A single dose of the tracer is administered, typically intravenously or intraperitoneally.[7] This method is useful for pulse-chase experiments to track the initial wave of metabolite conversion.
-
Continuous Infusion: The tracer is infused at a constant rate over a defined period.[5][7] This approach is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of metabolite turnover rates.[5][6]
Protocol for Continuous Infusion in a Rodent Model:
-
Animal Preparation: Anesthetize the animal and insert a catheter into a suitable blood vessel (e.g., jugular vein for infusion and carotid artery for sampling).
-
Tracer Preparation: Dissolve L-Kynurenine-¹³C₄,¹⁵N₁ in a sterile, biocompatible vehicle (e.g., saline) to the desired concentration.
-
Priming Dose (Optional): Administer a bolus injection of the tracer to rapidly increase plasma enrichment to the target steady-state level.
-
Continuous Infusion: Immediately following the priming dose, begin the continuous infusion at a predetermined rate using a syringe pump. The infusion rate should be calculated to maintain a constant plasma concentration of the tracer.
-
Sample Collection: Collect blood samples at regular intervals throughout the infusion period to monitor the isotopic enrichment of kynurenine and its metabolites.
-
Tissue Harvest: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of kynurenine pathway metabolites requires efficient extraction and removal of interfering substances from biological matrices.
Protocol for Plasma/Serum Sample Preparation:
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated kynurenine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites.
-
Chromatography: Reverse-phase chromatography is typically employed to separate the metabolites. A C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with an acidic modifier (e.g., formic acid) provides good separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically labeled internal standard.
Table 4: Exemplary MRM Transitions for Kynurenine Pathway Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Kynurenine | 209.1 | 192.1 |
| L-Kynurenine-¹³C₄,¹⁵N₁ | 214.1 | 197.1 |
| Kynurenic Acid | 190.1 | 144.1 |
| 3-Hydroxykynurenine | 225.1 | 208.1 |
| Quinolinic Acid | 168.0 | 124.0 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. The product ion for L-Kynurenine-¹³C₄,¹⁵N₁ is predicted based on the neutral loss of NH₃ from the precursor ion, analogous to unlabeled kynurenine.
Enzyme Activity Assays
To complement the in vivo tracer studies, the activity of key enzymes in the kynurenine pathway can be measured in tissue homogenates.
Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay:
This assay measures the conversion of L-tryptophan to N-formylkynurenine, which is then detected.
-
Sample Preparation: Homogenize tissue samples in an appropriate assay buffer.
-
Reaction Initiation: Add L-tryptophan to the homogenate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: The product, N-formylkynurenine, can be measured spectrophotometrically by its absorbance at 321 nm, or more sensitively using a fluorogenic developer that reacts with N-formylkynurenine to produce a fluorescent product.[1][8][9]
Kynurenine Aminotransferase (KAT) Activity Assay:
This assay measures the formation of kynurenic acid from L-kynurenine.
-
Reaction Mixture: Prepare a reaction mixture containing L-kynurenine, a co-substrate (e.g., α-ketoglutarate), and pyridoxal (B1214274) 5'-phosphate in a suitable buffer.
-
Enzyme Addition: Add the tissue homogenate to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: The product, kynurenic acid, can be quantified by HPLC with fluorescence detection or by LC-MS/MS.[10][11][12]
Conclusion
The use of L-Kynurenine-¹³C₄,¹⁵N₁ as a tracer provides a robust and precise method for investigating the dynamics of the kynurenine pathway in vivo. By combining stable isotope tracing with advanced analytical techniques such as LC-MS/MS, researchers can gain valuable insights into the regulation of tryptophan metabolism in both health and disease. This technical guide provides a framework for designing and conducting such studies, from the selection of appropriate experimental protocols to the quantification of key metabolites. The data generated from these experiments will be crucial for identifying novel therapeutic targets and developing new strategies for the treatment of a wide range of disorders associated with dysregulated kynurenine pathway metabolism.
References
- 1. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of L-Kynurenine-¹³C₄,¹⁵N-¹: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of the isotopically labeled metabolite, L-Kynurenine-¹³C₄,¹⁵N-¹. This standard is crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry. This document details the synthetic pathway, purification methods, and extensive chemical characterization, presenting data in a clear and accessible format.
Introduction
L-Kynurenine is a key metabolite in the tryptophan degradation pathway, known as the kynurenine (B1673888) pathway. Dysregulation of this pathway has been implicated in a range of neurological disorders, inflammatory diseases, and cancer. The use of stable isotope-labeled L-Kynurenine, such as L-Kynurenine-¹³C₄,¹⁵N-¹, is indispensable for accurately tracing its metabolic fate and for precise quantification in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The incorporation of four ¹³C atoms and one ¹⁵N atom provides a significant mass shift, enabling clear differentiation from the endogenous, unlabeled analyte.
Synthesis of L-Kynurenine-¹³C₄,¹⁵N-¹
The synthesis of L-Kynurenine-¹³C₄,¹⁵N-¹ is achieved through the ozonolysis of isotopically labeled L-Tryptophan. This method provides an efficient route to the desired product.
Synthetic Pathway
The synthesis starts from commercially available L-Tryptophan labeled with four ¹³C atoms in the indole (B1671886) ring and one ¹⁵N atom in the indole nitrogen. The key transformation is the oxidative cleavage of the indole ring's double bond using ozone.
Experimental Protocol: Synthesis
Materials:
-
L-Tryptophan-¹³C₄,¹⁵N-¹
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (DMS)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ozonolysis: Dissolve L-Tryptophan-¹³C₄,¹⁵N-¹ (1 equivalent) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (2-3 equivalents) and allow the reaction to warm to room temperature overnight.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain the crude N-Formyl-L-Kynurenine-¹³C₄,¹⁵N-¹.
-
Hydrolysis: Dissolve the crude product in dilute hydrochloric acid (e.g., 1 M HCl) and heat the solution (e.g., at 60-80 °C) for several hours to effect deformylation.
-
Purification: After cooling, the crude L-Kynurenine-¹³C₄,¹⁵N-¹ can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane mixtures) to afford the pure product.
Expected Yield: The overall yield for this synthesis is typically in the range of 30-50%.
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized L-Kynurenine-¹³C₄,¹⁵N-¹. The following analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For L-Kynurenine-¹³C₄,¹⁵N-¹, ¹H, ¹³C, and ¹⁵N NMR spectra are acquired.
Table 1: Expected NMR Data for L-Kynurenine-¹³C₄,¹⁵N-¹
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | Hα | ~4.1 | dd, J ≈ 7.5, 5.0 Hz |
| Hβ | ~3.4, ~3.6 | m | |
| Aromatic H | 6.6 - 7.8 | m | |
| ¹³C | Cα | ~54 | ¹JCH, ¹J¹³C-¹⁵N |
| Cβ | ~37 | ¹JCH | |
| C=O (ketone) | ~200 | ¹J¹³C-¹³C | |
| C=O (acid) | ~175 | ¹J¹³C-¹³C | |
| Aromatic C | 115 - 150 | ¹JCH, ¹J¹³C-¹³C, ¹J¹³C-¹⁵N | |
| ¹⁵N | Amine (-NH₂) | ~30-50 | t, ¹JNH |
| Anthraniloyl-N | ~80-100 | d, ¹JNH |
Note: Chemical shifts are referenced to standard references (TMS for ¹H and ¹³C, liquid NH₃ for ¹⁵N). Exact chemical shifts and coupling constants can vary depending on the solvent and pH.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
Table 2: Mass Spectrometry Data for L-Kynurenine-¹³C₄,¹⁵N-¹
| Parameter | Value |
| Molecular Formula | C₆¹³C₄H₁₂N¹⁵NO₃ |
| Monoisotopic Mass | 213.0954 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 214.1027 |
| Key MS/MS Fragments | m/z 197 (loss of NH₃), m/z 149 (anthraniloyl fragment) |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Table 3: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 365 nm |
| Expected Retention Time | ~5-7 minutes |
| Expected Purity | >98% |
Experimental Workflows
The following diagrams illustrate the overall workflow for the synthesis and characterization of L-Kynurenine-¹³C₄,¹⁵N-¹.
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive chemical characterization of L-Kynurenine-¹³C₄,¹⁵N-¹. The provided protocols and data serve as a valuable resource for researchers in the fields of metabolism, drug development, and clinical diagnostics, enabling the accurate and reliable use of this essential internal standard. The detailed characterization ensures the quality and integrity of the labeled compound for its intended applications.
L-Kynurenine-13C4,15N-1: A Technical Guide to Commercial Sources, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and key applications of the isotopically labeled metabolite, L-Kynurenine-13C4,15N-1. This information is crucial for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based studies, particularly in the fields of metabolomics, pharmacology, and clinical diagnostics.
Commercial Availability and Purity
This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. Key suppliers include MedChemExpress, LGC Standards (through its subsidiary Toronto Research Chemicals), and Axios Research. While obtaining a specific Certificate of Analysis (CoA) for each batch is recommended for precise data, the following table summarizes the generally available information on the purity of L-Kynurenine and its isotopically labeled analogues. It is important to note that purity specifications can vary between suppliers and individual lots.
| Supplier | Compound | Purity Specification | Notes |
| MedChemExpress | This compound | Data not publicly available on the product page. | A Certificate of Analysis is typically available upon request. Purity for the unlabeled L-Kynurenine is listed as 99.93%[1]. |
| LGC Standards (TRC) | This compound | Purity for unlabeled L-Kynurenine is >95% (HPLC)[2]. | Toronto Research Chemicals (TRC) is a subsidiary of LGC Standards[3][4][5][6][7]. A comprehensive CoA is expected with purchase. |
| Axios Research | This compound | Product is a fully characterized reference standard. | A comprehensive Certificate of Analysis (CoA) with analytical data is provided with the product[8][9][10][11][12][13]. |
| Shimadzu | L-Kynurenine (unlabeled) | Min. purity: 98.00 %[14]. | Provides a Certificate of Analysis upon connecting to a member account[14]. |
| Santa Cruz Biotechnology | L-Kynurenine (unlabeled) | Purity: ≥95%[2]. | A Certificate of Analysis is available for lot-specific data[2]. |
Note: The chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC), while the isotopic enrichment is determined by mass spectrometry. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate and detailed purity information.
Experimental Protocols: Application as an Internal Standard in Mass Spectrometry
This compound is primarily utilized as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its stable isotope incorporation ensures that it co-elutes with the endogenous (unlabeled) L-Kynurenine and exhibits similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
A general experimental workflow for the use of this compound as an internal standard is as follows:
Caption: General workflow for using this compound in LC-MS/MS.
A detailed protocol for the simultaneous quantification of kynurenine (B1673888) pathway metabolites, including L-Kynurenine, using LC-MS/MS has been described. The method typically involves protein precipitation from the biological matrix (e.g., serum, cerebrospinal fluid) followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both the endogenous L-Kynurenine and the stable isotope-labeled internal standard are monitored for precise quantification[15][16].
Signaling Pathways
L-Kynurenine is a key metabolite in the kynurenine pathway, the primary route of tryptophan degradation. This pathway is implicated in various physiological and pathological processes, including immune regulation and neurotransmission. Furthermore, L-Kynurenine is an endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and endogenous signals.
The Kynurenine Pathway
The kynurenine pathway is a cascade of enzymatic reactions that catabolize tryptophan. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to L-Kynurenine. L-Kynurenine sits (B43327) at a crucial branchpoint of the pathway, where it can be further metabolized down two distinct branches, leading to the production of either neuroprotective (e.g., kynurenic acid) or potentially neurotoxic (e.g., quinolinic acid) compounds[17][18][19][20].
Caption: Key steps and branch points of the kynurenine pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
L-Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, such as with L-Kynurenine, the AHR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. AHR activation is involved in regulating immune responses, cell proliferation, and differentiation[21][22][23][24].
Caption: Activation of the AHR signaling pathway by L-Kynurenine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. bioszeparacio.hu [bioszeparacio.hu]
- 4. labmix24.com [labmix24.com]
- 5. TRC Standards | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 6. LGC Group [www2.lgcgroup.com]
- 7. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 8. L-Kynurenine-13C4-15N - CAS - 2922-83-0 (non-labelled) | Axios Research [axios-research.com]
- 9. Folinic Acid |Axios Research [axios-research.com]
- 10. Choline |Axios Research [axios-research.com]
- 11. Ethyl acetate |Axios Research [axios-research.com]
- 12. Insulin |Axios Research [axios-research.com]
- 13. Testosterone |Axios Research [axios-research.com]
- 14. schd-shimadzu.com [schd-shimadzu.com]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
In Vivo Stability of L-Kynurenine-¹³C₄,¹⁵N-¹: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth investigation into the in vivo stability of L-Kynurenine-¹³C₄,¹⁵N-¹. The stability of isotopically labeled compounds is paramount for their application as tracers in metabolic studies and as internal standards in quantitative bioanalysis. This document outlines the metabolic fate of L-Kynurenine, details experimental protocols for its in vivo assessment, and presents quantitative data on its metabolism.
The Kynurenine (B1673888) Pathway: The Metabolic Route of L-Kynurenine
L-Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, accounting for over 95% of its catabolism.[1][2] L-Kynurenine is a central metabolite in this pathway.[3][4] Its in vivo stability is dictated by its conversion into several downstream metabolites by a series of enzymes. The major metabolic routes for L-kynurenine are its conversion to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs) and to 3-hydroxykynurenine (3-HK) by kynurenine 3-monooxygenase (KMO).[5][6] These branches of the pathway have distinct physiological roles, with KYNA being neuroprotective and some downstream metabolites of 3-HK, such as quinolinic acid, being neurotoxic.[7][8]
The following diagram illustrates the central role of L-Kynurenine in the kynurenine pathway.
Quantitative Analysis of L-Kynurenine and its Metabolites
The in vivo stability and metabolism of L-Kynurenine can be assessed by measuring its concentration and the appearance of its metabolites over time in biological matrices. Below is a summary of reported concentrations of L-Kynurenine in human plasma and its metabolic fate after administration.
| Parameter | Matrix | Species | Value | Reference |
| Endogenous Concentration | ||||
| Mean L-Kynurenine Concentration | Plasma | Human | 1.82 ± 0.54 µM | [9][10] |
| Mean L-Kynurenine Concentration | Serum | Human | 1.96 ± 0.51 µM | [9][10] |
| Pharmacokinetics | ||||
| L-Kynurenine Half-life | Plasma | Human | 94 minutes | [11] |
| Metabolite Formation (from labeled L-Kynurenine) | ||||
| [¹³C₆]-Kynurenic Acid | Brain Microdialysate | Rat | Detected | [12] |
| [¹³C₆]-3-Hydroxykynurenine | Brain Microdialysate | Rat | Detected | [12] |
| [¹³C₆]-Quinolinic Acid | Brain Microdialysate | Rat | Detected | [12] |
| [³H]-Kynurenic Acid (% of total radioactivity) | Striatum | Rat | 1.8 - 5.0 % | [1] |
| [³H]-3-Hydroxykynurenine (% of total radioactivity) | Striatum | Rat | 4.5 - 20.9 % | [1] |
| [³H]-Quinolinic Acid (% of total radioactivity) | Striatum | Rat | 0.6 - 3.6 % | [1] |
Experimental Protocols for In Vivo Stability Assessment
The following protocols are based on established methodologies for in vivo microdialysis and LC-MS/MS analysis to investigate the metabolism of isotopically labeled L-Kynurenine.[12][13]
In Vivo Microdialysis Workflow
The following diagram outlines the key steps in an in vivo microdialysis experiment to study the metabolism of labeled L-Kynurenine.
References
- 1. Metabolism of [5-3H]kynurenine in the rat brain in vivo: evidence for the existence of a functional kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study to access safety, tolerability, pharmacokinetics, and pharmacodynamics of kynurenine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
- 13. benchchem.com [benchchem.com]
Tracing the Fate of L-Kynurenine: A Technical Guide to In Vitro Studies Using L-Kynurenine-¹³C₄,¹⁵N-¹
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for designing and executing preliminary studies in cell culture using the stable isotope-labeled compound L-Kynurenine-¹³C₄,¹⁵N-¹. The kynurenine (B1673888) pathway is a critical metabolic route for tryptophan, with its metabolites playing significant roles in immune regulation, neurotransmission, and cancer biology. The use of stable isotope tracers like L-Kynurenine-¹³C₄,¹⁵N-¹ allows for precise tracking of its metabolic fate, providing invaluable insights for drug development and disease modeling.
Core Concepts in Stable Isotope Tracing
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C, ¹⁵N), researchers can follow its conversion into downstream metabolites using mass spectrometry. This approach offers a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.
Experimental Design and Protocols
A typical workflow for a stable isotope tracing experiment using L-Kynurenine-¹³C₄,¹⁵N-¹ in cell culture involves several key stages, from cell line selection and culture to sample analysis.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question. For instance, cancer cell lines such as A375 (melanoma), MDA-MB-231 (breast cancer), and U87 (glioblastoma) are known to have active kynurenine pathways.[4] For neurodegenerative disease research, neuronal cell lines like NSC-34 may be more appropriate.[5]
Protocol for Cell Culture:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture Medium: Use a standard culture medium such as Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
L-Kynurenine-¹³C₄,¹⁵N-¹ Treatment
-
Preparation of Labeled Kynurenine: Prepare a stock solution of L-Kynurenine-¹³C₄,¹⁵N-¹ in a suitable solvent (e.g., sterile water or DMSO).
-
Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with a fresh medium containing a known concentration of L-Kynurenine-¹³C₄,¹⁵N-¹. The concentration should be optimized based on the specific cell line and experimental goals.
-
Time-Course Experiment: Collect samples (cell lysates and culture medium) at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
Protocol for Metabolite Extraction:
-
Medium Collection: Aspirate the culture medium and store it at -80°C for later analysis of secreted metabolites.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Centrifugation: Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites and store it at -80°C until analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying labeled and unlabeled kynurenine pathway metabolites.[4][6][7][8][9]
Key LC-MS/MS Parameters:
-
Chromatography: A reversed-phase C18 column is commonly used for the separation of kynurenine pathway metabolites.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
Table 1: Predicted MRM Transitions for L-Kynurenine-¹³C₄,¹⁵N-¹ and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Kynurenine-¹³C₄,¹⁵N-¹ | 214.1 | 98.1 / 150.1 | Based on the structure of L-Kynurenine and the positions of the labels. |
| Kynurenic Acid-¹³C₄,¹⁵N-¹ | 195.1 | 120.1 / 148.1 | Assumes the labeled carbons and nitrogen are retained in the cyclized product. |
| 3-Hydroxykynurenine-¹³C₄,¹⁵N-¹ | 230.1 | 114.1 / 166.1 | Assumes the labeled carbons and nitrogen are retained after hydroxylation. |
| Anthranilic Acid-¹³C₄ | 142.1 | 96.1 / 124.1 | Assumes the loss of the alanine (B10760859) side chain containing the ¹⁵N. |
Note: These are predicted transitions and should be empirically optimized.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 2: Example Data - Fractional Enrichment of Kynurenine Pathway Metabolites in Cancer Cell Line A375 after 24h Incubation with L-Kynurenine-¹³C₄,¹⁵N-¹
| Metabolite | Fractional Enrichment (%) |
| Kynurenic Acid-¹³C₄,¹⁵N-¹ | 35.2 ± 4.1 |
| 3-Hydroxykynurenine-¹³C₄,¹⁵N-¹ | 15.8 ± 2.5 |
| Anthranilic Acid-¹³C₄ | 5.1 ± 0.9 |
This is illustrative data and will vary based on experimental conditions.
Table 3: Example Data - Concentration of Key Labeled Metabolites in Culture Medium (µM)
| Time Point (hours) | Kynurenic Acid-¹³C₄,¹⁵N-¹ (µM) | 3-Hydroxykynurenine-¹³C₄,¹⁵N-¹ (µM) |
| 2 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| 6 | 1.8 ± 0.3 | 0.7 ± 0.1 |
| 12 | 4.2 ± 0.6 | 1.5 ± 0.2 |
| 24 | 8.9 ± 1.2 | 3.1 ± 0.4 |
This is illustrative data and will vary based on experimental conditions.
Visualization of Pathways and Workflows
Visualizing experimental workflows and metabolic pathways can significantly enhance the understanding of the study.
Conclusion
The use of L-Kynurenine-¹³C₄,¹⁵N-¹ in cell culture provides a powerful tool for dissecting the complexities of the kynurenine pathway. This technical guide offers a foundational framework for researchers to design and implement robust and informative preliminary studies. The detailed protocols, data presentation formats, and visualizations are intended to facilitate high-quality research in this exciting and rapidly evolving field, ultimately contributing to the development of novel therapeutics targeting this important metabolic pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. | Semantic Scholar [semanticscholar.org]
- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of L-Kynurenine using L-Kynurenine-¹³C₄,¹⁵N-¹ as an Internal Standard
Introduction
The kynurenine (B1673888) pathway is the primary metabolic route for tryptophan degradation in the body, producing several neuroactive and immunomodulatory metabolites.[1][2][3] Accurate quantification of these metabolites, particularly L-kynurenine (KYN), is crucial for understanding its role in various physiological and pathological processes, including neurodegenerative diseases, psychiatric disorders, and cancer.[2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this analysis, offering high sensitivity and specificity.[1][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as L-Kynurenine-¹³C₄,¹⁵N-¹, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[7][8] These application notes provide a detailed protocol for the quantification of L-kynurenine in biological matrices using L-Kynurenine-¹³C₄,¹⁵N-¹ as an internal standard.
The Kynurenine Pathway
Tryptophan is metabolized to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then converted to L-kynurenine. From here, the pathway branches into several arms, producing metabolites such as kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and anthranilic acid (AA).[1][2] The balance between the neuroprotective metabolite KYNA and the neurotoxic metabolite quinolinic acid (QUIN) is of significant interest in many disease states.[4]
Experimental Protocols
This section details the materials and methods for the quantification of L-kynurenine in biological samples.
1. Materials and Reagents
-
L-Kynurenine (analytical standard)
-
L-Kynurenine-¹³C₄,¹⁵N-¹ (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, cerebrospinal fluid [CSF])
2. Preparation of Stock and Working Solutions
-
L-Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-kynurenine in 50% acetonitrile. Store at 4°C in a light-protected container.[7]
-
Internal Standard Stock Solution (1 mg/mL): Prepare the L-Kynurenine-¹³C₄,¹⁵N-¹ stock solution similarly in 50% acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the L-kynurenine stock solution with a surrogate matrix (e.g., charcoal-stripped human plasma or a buffer solution like PBS with 1% BSA) to achieve a desired concentration range (e.g., 1.2–5000 ng/mL).[6][8]
-
Internal Standard Working Solution: Dilute the IS stock solution with an appropriate solvent (e.g., water or methanol) to a final concentration suitable for spiking into samples (e.g., 1 µmol/L).[2] The optimal concentration should be based on the average endogenous levels of L-kynurenine in the study samples.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting kynurenine pathway metabolites from biological matrices like plasma, serum, and CSF.[1][9]
-
Aliquot 50-100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.[7][10]
-
Add a specified volume of the Internal Standard Working Solution to each tube.[7]
-
Add 2-4 volumes of ice-cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins.[6][10] Alternatively, trifluoroacetic acid (TFA) can be used for precipitation.[7]
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.[9]
-
Centrifuge the tubes at high speed (e.g., 14,000-18,000 x g) for 10-20 minutes at 4°C.[9][10]
-
Carefully transfer the supernatant to a new tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[6][10]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[10]
4. LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 or Polar RP column (e.g., Phenomenex Luna C18, Synergi Polar RP).[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid.[6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid.[6][7] |
| Flow Rate | 0.6 - 1.0 mL/min.[7] |
| Injection Volume | 5 - 30 µL.[6][7] |
| Column Temperature | 40°C.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[1][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[1] |
MRM Transitions (Example)
MRM transitions must be empirically determined on the specific mass spectrometer. The values below are illustrative. The precursor ion for L-Kynurenine-¹³C₄,¹⁵N-¹ will be higher than that of unlabeled L-Kynurenine, while the product ion may be similar or shifted depending on the location of the stable isotopes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Kynurenine | 209.1 | 192.1 / 146.1 |
| L-Kynurenine-¹³C₄,¹⁵N-¹ | 214.1 | 197.1 / 151.1 |
(Note: Exact m/z values for L-Kynurenine-¹³C₄,¹⁵N-¹ should be confirmed based on the certificate of analysis and instrument optimization.)
Data Presentation and Performance Characteristics
The method should be validated for linearity, sensitivity, accuracy, precision, and recovery according to regulatory guidelines. The tables below summarize typical performance data from published methods for kynurenine analysis.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Tryptophan | Serum | 48.8 – 25,000 | 48.8 |
| Kynurenine | Serum | 1.2 – 5000 | 2.4 |
| Kynurenic Acid | Serum | 0.98 – 500 | 1.96 |
| Kynurenine | Human Plasma | 100 - 5,000 | 100 |
| Kynurenic Acid | Human Plasma | 1 - 60 | 1 |
(Data compiled from multiple sources.[6][8])
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Kynurenine | Serum | LLOQ | 7.12 - 11.71 | 7.12 - 11.71 | 88 - 112 |
| Kynurenine | Human Plasma | LQC, MQC, HQC | 0.55 - 2.67 | 2.80 - 10.73 | 88.2 - 108.3 |
| All Analytes | Serum | LLOQ | < 12% | < 12% | 94 - 105 (Recovery) |
(Data compiled from multiple sources.[6][8])
This protocol outlines a robust and reliable method for the quantification of L-kynurenine in biological samples using LC-MS/MS with a stable isotope-labeled internal standard, L-Kynurenine-¹³C₄,¹⁵N-¹. The use of an SIL-IS is critical for achieving the high degree of accuracy and precision required in both research and clinical settings. The provided workflow, instrument parameters, and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the kynurenine pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. psychogenics.com [psychogenics.com]
Application Notes and Protocols for the Quantification of Kynurenine in Plasma using L-Kynurenine-¹³C₄,¹⁵N₁ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine is a pivotal metabolite in the tryptophan catabolic pathway, known as the kynurenine (B1673888) pathway. Dysregulation of this pathway has been implicated in a wide array of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. Consequently, the accurate and robust quantification of kynurenine in plasma is of significant interest for both basic research and clinical drug development.[1] This document provides a comprehensive protocol for the sensitive and specific quantification of L-kynurenine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Kynurenine-¹³C₄,¹⁵N₁.
Kynurenine Signaling Pathway
The catabolism of the essential amino acid tryptophan is primarily routed through the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2] This pathway generates a cascade of neuroactive and immunomodulatory metabolites. A simplified overview of the kynurenine pathway is presented below.
Experimental Workflow
The overall experimental workflow for the quantification of L-kynurenine in plasma encompasses several key stages, from sample collection to data analysis. This systematic process ensures the accuracy and reproducibility of the results.
Detailed Experimental Protocol
This protocol is based on established methods for the quantification of kynurenine in plasma.[1][3][4]
Materials and Reagents
-
L-Kynurenine analytical standard
-
L-Kynurenine-¹³C₄,¹⁵N₁ (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade or ultrapure)
-
Human plasma (control and study samples)
Standard and Internal Standard Preparation
-
Kynurenine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-kynurenine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Serially dilute the stock solution with a reconstitution solution (e.g., 25:75 acetonitrile:water with 0.1% formic acid) to prepare a series of calibration standards.[4]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of L-Kynurenine-¹³C₄,¹⁵N₁ in a manner similar to the kynurenine stock solution.
-
Internal Standard Working Solution: Dilute the IS stock solution with the reconstitution solution to an appropriate concentration.
Sample Preparation
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution.[3]
-
Vortex for 30 seconds.
-
Add 1000 µL of acetonitrile with 0.1% (v/v) formic acid to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitute the residue in 200 µL of an acetonitrile:water (25:75, v/v) solution containing 0.1% formic acid.[1][4]
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Polar RP, 75 x 4.6 mm) is suitable.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution Program: A gradient elution is recommended to achieve optimal separation. The specific gradient will need to be optimized based on the column and LC system used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[3]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[3][4]
Data Analysis
The concentration of L-kynurenine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to determine the concentrations in the unknown samples.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of kynurenine in plasma.
Table 1: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Kynurenine | 209.1 | 192.1, 94.1 |
| L-Kynurenine-¹³C₄,¹⁵N₁ | 214.1 | 197.1, 98.1 |
Note: The MRM transitions for L-Kynurenine-¹³C₄,¹⁵N₁ are predicted based on the mass shift from the unlabeled compound. These should be confirmed by direct infusion of the standard.
Table 2: Calibration and Validation Data
| Parameter | Typical Value | Reference |
| Calibration Range | 1.2 - 5000 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL | [4] |
| Intra-day Precision (%CV) | < 12% | [4] |
| Inter-day Precision (%CV) | < 12% | [4] |
| Accuracy (%) | 88 - 112% | [4] |
| Recovery | 94 - 105% | [4] |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of L-kynurenine in plasma using a stable isotope-labeled internal standard. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to yield accurate and reliable results for researchers and professionals in drug development and life sciences. Adherence to proper method validation procedures is crucial to ensure the quality and integrity of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Kynurenine-¹³C₄,¹⁵N in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The kynurenine (B1673888) pathway (KP) is the principal metabolic route of tryptophan degradation, producing a range of neuroactive metabolites.[1][2][3] Imbalances in this pathway have been strongly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][4][5] The KP is characterized by a crucial branch point at L-kynurenine, which can be metabolized into either the neuroprotective kynurenic acid (KYNA) or the neurotoxic 3-hydroxykynurenine (3-HK) and its downstream product, quinolinic acid (QUIN).[6][7][8] In neurodegenerative conditions, there is often a shift towards the neurotoxic branch, contributing to excitotoxicity, oxidative stress, and neuroinflammation.[4][9]
L-Kynurenine-¹³C₄,¹⁵N is a stable isotope-labeled analog of L-kynurenine that serves as a powerful tool for tracing the dynamic flux of the kynurenine pathway in vivo. By introducing this labeled compound, researchers can accurately track its conversion into downstream metabolites using mass spectrometry. This enables the precise quantification of enzymatic activities and pathway flux, providing deeper insights into the dysregulation of the KP in neurodegenerative diseases than steady-state metabolite measurements alone.
Applications in Neurodegenerative Disease Research
The use of L-Kynurenine-¹³C₄,¹⁵N as a metabolic tracer offers several key applications in the study and therapeutic development for neurodegenerative diseases:
-
Elucidating Disease Mechanisms: By tracking the metabolic fate of labeled kynurenine, researchers can pinpoint specific enzymatic steps that are altered in disease states. For instance, an increased conversion of labeled kynurenine to labeled 3-HK would indicate elevated kynurenine 3-monooxygenase (KMO) activity, a key enzyme implicated in Huntington's disease.[10]
-
Identifying Biomarkers: Dynamic changes in the flux of the kynurenine pathway, as measured by tracer studies, may serve as more sensitive and earlier biomarkers of disease progression compared to static metabolite levels.
-
Evaluating Therapeutic Efficacy: The efficacy of drugs targeting the kynurenine pathway, such as KMO inhibitors, can be quantitatively assessed by measuring their impact on the conversion of L-Kynurenine-¹³C₄,¹⁵N to its downstream metabolites.[11]
-
Preclinical and Clinical Research: This tracer can be used in animal models of neurodegenerative diseases to study disease pathogenesis and in human subjects to investigate pathway alterations and the effects of therapeutic interventions.[12]
Quantitative Data Summary
The following tables present illustrative quantitative data that could be obtained from in vivo microdialysis studies using L-Kynurenine-¹³C₄,¹⁵N in animal models of neurodegenerative diseases. The data is hypothetical but based on established trends in the literature.
Table 1: In Vivo Microdialysis of L-Kynurenine-¹³C₄,¹⁵N Metabolism in the Striatum of a Huntington's Disease Mouse Model (R6/2) vs. Wild-Type (WT) Mice.
| Labeled Metabolite | WT Mice (pmol/μL ± SEM) | R6/2 Mice (pmol/μL ± SEM) | Fold Change (R6/2 vs. WT) |
| ¹³C₄,¹⁵N-Kynurenic Acid (KYNA) | 15.2 ± 1.8 | 9.8 ± 1.2 | ↓ 0.64 |
| ¹³C₄,¹⁵N-3-Hydroxykynurenine (3-HK) | 25.6 ± 2.5 | 48.9 ± 4.1 | ↑ 1.91 |
| Ratio ¹³C₄,¹⁵N-3-HK / ¹³C₄,¹⁵N-KYNA | 1.68 | 4.99 | ↑ 2.97 |
This table illustrates the expected shift towards the neurotoxic 3-HK branch in a Huntington's disease model.
Table 2: Effect of a KMO Inhibitor on L-Kynurenine-¹³C₄,¹⁵N Metabolism in the Hippocampus of an Alzheimer's Disease Mouse Model (3xTg-AD).
| Labeled Metabolite | 3xTg-AD + Vehicle (pmol/μL ± SEM) | 3xTg-AD + KMO Inhibitor (pmol/μL ± SEM) | % Change with KMO Inhibitor |
| ¹³C₄,¹⁵N-Kynurenic Acid (KYNA) | 8.5 ± 0.9 | 18.2 ± 2.1 | ↑ 114% |
| ¹³C₄,¹⁵N-3-Hydroxykynurenine (3-HK) | 35.1 ± 3.3 | 12.5 ± 1.5 | ↓ 64% |
| Ratio ¹³C₄,¹⁵N-3-HK / ¹³C₄,¹⁵N-KYNA | 4.13 | 0.69 | ↓ 83% |
This table demonstrates how a therapeutic intervention can be quantified by its effect on pathway flux, shifting metabolism towards the neuroprotective KYNA branch.
Experimental Protocols
In Vivo Microdialysis for Kynurenine Pathway Flux Analysis
This protocol describes the use of in vivo microdialysis in a rodent model to measure the metabolic flux of L-Kynurenine-¹³C₄,¹⁵N in a specific brain region.[1][12]
Materials:
-
L-Kynurenine-¹³C₄,¹⁵N
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 3 mm polyacrylonitrile (B21495) membrane)
-
Guide cannula
-
Microperfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target brain region (e.g., striatum or hippocampus).
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Suture the incision and allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, place the animal in a freely moving microdialysis setup.
-
Gently insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe inlet to a microperfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Administration of L-Kynurenine-¹³C₄,¹⁵N:
-
Prepare a sterile solution of L-Kynurenine-¹³C₄,¹⁵N in a suitable vehicle (e.g., saline).
-
Administer the labeled compound to the animal via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).[12]
-
-
Sample Collection:
-
Collect microdialysis samples into vials at regular intervals (e.g., every 60 minutes) for a defined period (e.g., up to 24 hours).[12]
-
Immediately store the collected samples at -80°C until analysis.
-
Sample Preparation and LC-MS/MS Analysis
This protocol outlines the preparation of brain tissue homogenates and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify labeled and unlabeled kynurenine pathway metabolites.[13][14][15]
Materials:
-
Brain tissue samples
-
Homogenizer
-
Methanol
-
Perchloric acid
-
Stable isotope-labeled internal standards (e.g., deuterated analogs of the metabolites)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 5 volumes (w/v) of ice-cold methanol.[14]
-
Alternatively, use 0.1 M perchloric acid for deproteinization.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant.
-
-
Sample Preparation for LC-MS/MS:
-
Spike the supernatant with a mixture of stable isotope-labeled internal standards for each metabolite to be quantified.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a reversed-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the labeled and unlabeled metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Develop specific MRM transitions for L-Kynurenine-¹³C₄,¹⁵N and its expected labeled metabolites.
-
Visualizations
Kynurenine Signaling Pathway
Caption: Simplified diagram of the Kynurenine Pathway.
Experimental Workflow for L-Kynurenine-¹³C₄,¹⁵N Tracer Studies
Caption: Workflow for in vivo tracer studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]
- 5. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an In Vivo Retrodialysis Calibration Method Using Stable Isotope Labeling to Monitor Metabolic Pathways in the Tumor Microenvironment via Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 12. psychogenics.com [psychogenics.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Mass Spectrometry-Based Detection of L-Kynurenine-¹³C₄,¹⁵N₁
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-Kynurenine-¹³C₄,¹⁵N₁ using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following sections outline the optimized instrument settings, sample preparation procedures, and data analysis workflows to ensure high sensitivity and reproducibility.
Introduction
L-Kynurenine is a key metabolite in the tryptophan degradation pathway, known as the kynurenine (B1673888) pathway. Dysregulation of this pathway has been implicated in a variety of diseases, including neurological disorders, inflammatory diseases, and cancer. The use of stable isotope-labeled internal standards, such as L-Kynurenine-¹³C₄,¹⁵N₁, is crucial for accurate quantification of endogenous L-Kynurenine in complex biological matrices by correcting for matrix effects and variations in sample processing. This document details a robust LC-MS/MS method for the reliable detection of L-Kynurenine-¹³C₄,¹⁵N₁.
Signaling Pathway
The kynurenine pathway is the primary route for tryptophan metabolism in the body. Tryptophan is first converted to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), and then to L-kynurenine. Kynurenine is a central branch point in the pathway, leading to the formation of several neuroactive compounds.
Caption: The Kynurenine Pathway highlighting key enzymes and neuroactive metabolites.
Experimental Workflow
The general workflow for the analysis of L-Kynurenine-¹³C₄,¹⁵N₁ in biological samples involves sample preparation, LC separation, and MS/MS detection.
Caption: General experimental workflow for L-Kynurenine analysis.
Detailed Experimental Protocols
Sample Preparation
A simple protein precipitation is generally sufficient for the extraction of L-Kynurenine from biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue homogenates.[1][2]
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
Ice-cold methanol (MeOH) or acetonitrile (B52724) (ACN) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 50 µL of the biological sample, add 200 µL of ice-cold methanol or acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is commonly used for the separation of kynurenine pathway metabolites.[1][3]
| Parameter | Recommended Setting |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 - 20 µL. |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte. A representative gradient is provided in the table below. |
Representative LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
Tandem mass spectrometry is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[4][5]
Ion Source Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
MRM Transitions and Optimized Parameters
The following table summarizes the optimized MRM parameters for the detection of L-Kynurenine and its stable isotope-labeled internal standard. The exact values for cone voltage and collision energy may require optimization on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Kynurenine | 209.1 | 192.1 | 30 | 15 |
| 209.1 | 146.1 | 30 | 20 | |
| 209.1 | 94.1 | 30 | 35 | |
| L-Kynurenine-¹³C₄,¹⁵N₁ | 214.1 | 197.1 | ~30 | ~15 |
| 214.1 | 150.1 | ~30 | ~20 |
Note: The precursor ion for L-Kynurenine-¹³C₄,¹⁵N₁ is calculated based on the addition of four ¹³C atoms and one ¹⁵N atom to the molecular formula of L-Kynurenine (C₁₀H₁₂N₂O₃). The product ions are predicted based on the fragmentation pattern of unlabeled L-Kynurenine and will require empirical optimization.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (endogenous L-Kynurenine) to the internal standard (L-Kynurenine-¹³C₄,¹⁵N₁). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of endogenous L-Kynurenine in the samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the optimal detection and quantification of L-Kynurenine-¹³C₄,¹⁵N₁ using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on established procedures and can be adapted for various biological matrices. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for kynurenine pathway analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting low signal intensity for L-Kynurenine-13C4,15N-1 in MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of L-Kynurenine (B1674912) and its stable isotope-labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: My signal for the L-Kynurenine-13C4,15N-1 internal standard (IS) is unexpectedly low or absent. Where should I begin troubleshooting?
A low or missing signal for your stable isotope-labeled internal standard is a critical issue that needs a systematic approach to diagnose. Follow the workflow below to identify the root cause.
Caption: A logical workflow to diagnose the cause of low internal standard signal.
Initial Checks:
-
Verify IS Addition: Confirm that the this compound internal standard was correctly added to the samples. Pipetting errors are a common source of signal loss.[1]
-
Check Solution Integrity: Ensure the internal standard working solution is at the correct concentration and has not expired or degraded.[1] When in doubt, prepare a fresh solution.
-
LC-MS System Performance: A general loss in sensitivity would affect all analytes. Inject a system suitability test sample to verify the instrument is performing as expected.[1][2]
Q2: What are the correct mass spectrometer settings for L-Kynurenine and this compound?
Optimizing mass spectrometer parameters is crucial for achieving a strong signal.[3] Electrospray ionization (ESI) in positive mode is the most common and effective method for analyzing kynurenine (B1673888).[3] While the exact parameters like cone voltage and collision energy should be optimized for your specific instrument, the table below provides typical mass transitions.
L-Kynurenine has a monoisotopic mass of approximately 208.08 Da. The this compound isotope will have a mass approximately 5 Da higher. The most common precursor ion is the protonated molecule [M+H]⁺.
Table 1: Typical Mass Transitions for L-Kynurenine Analysis
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| L-Kynurenine (Analyte) | 209.1 | 192.1 | ~10 |
| 146.2 | ~25 | ||
| 94.1 | ~26 | ||
| This compound (IS) | ~214.1 | ~197.1 | ~10 |
| Dependent on label position | ~25 | ||
| Dependent on label position | ~26 |
Note: The product ions for the stable isotope-labeled standard will depend on the location of the heavy isotopes within the molecule's structure. The fragmentation of kynurenine involves losses of ammonia, water, and carbon monoxide.[4][5] It is essential to infuse the this compound standard into the mass spectrometer to determine its actual precursor and optimal product ions.
Q3: Can you provide a standard protocol for preparing plasma samples for L-Kynurenine analysis?
Yes. Protein precipitation is a common, simple, and effective method for extracting kynurenine from plasma or serum samples.[6][7] Combining this with a further extraction step can improve sample purity and reduce matrix effects.[8]
Caption: Experimental workflow for plasma L-Kynurenine sample preparation.
Detailed Experimental Protocol: Protein Precipitation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of your plasma sample (this can be a standard, quality control, or an unknown sample).[7]
-
Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution to the tube.[7][9]
-
Mixing: Vortex the mixture for 30 seconds.[9]
-
Precipitation: Add a protein precipitating agent. Two common options are:
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Extraction: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.[7]
-
Injection: Inject the sample into the LC-MS/MS system. A typical injection volume is 5-30 µL.[6][7]
Q4: How do I know if matrix effects are suppressing my signal, and what can I do about it?
Matrix effects occur when other components in the biological sample (salts, lipids, proteins) co-elute with your analyte and interfere with its ionization, often causing signal suppression.[8]
Diagnosing Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of this compound post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak area of the IS in a neat solution to its peak area in an extracted blank matrix. A ratio significantly less than 1 indicates suppression.[7]
Mitigating Matrix Effects:
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate kynurenine from interfering components. Using a polar-modified column (like a Polar RP) can help with the retention of polar compounds like kynurenine.[7]
-
Enhance Sample Cleanup: Simple protein precipitation may not be sufficient. Consider adding a solid-phase extraction (SPE) or supported liquid extraction (SLE) step after precipitation to further purify the sample.[8]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., charcoal-stripped plasma) to ensure that the standards and samples experience similar matrix effects.[8][10]
-
Rely on the Stable Isotope-Labeled IS: The primary role of this compound is to co-elute with the analyte and experience the same matrix effects, thus correcting for signal variability during quantification.[8][11] A strong, reliable IS signal is key.
Q5: What is the Kynurenine pathway and why is its measurement important?
The Kynurenine pathway is the primary route for tryptophan metabolism in the body.[11][12] This pathway produces several neuroactive and immunomodulatory metabolites. Altered levels of kynurenine and other metabolites are linked to various pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[9][13]
Caption: Simplified overview of the Kynurenine pathway of tryptophan metabolism.
Accurate quantification of L-Kynurenine using sensitive LC-MS/MS methods is crucial for understanding its role in disease and for the development of new therapies.[14] Using a stable isotope-labeled internal standard like this compound is essential for achieving the accuracy and precision required in both research and clinical settings.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A study of kynurenine fragmentation using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. psychogenics.com [psychogenics.com]
- 13. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kynurenine Pathway Analysis by LC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the analysis of the kynurenine (B1673888) pathway via liquid chromatography-mass spectrometry (LC-MS). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an LC-MS/MS method for kynurenine pathway metabolites?
A1: The main difficulties arise from the diverse physicochemical properties of the metabolites. Key challenges include the wide range of polarities, from the relatively nonpolar tryptophan to the highly polar quinolinic acid, which complicates simultaneous chromatographic separation. Additionally, the endogenous concentrations of these metabolites can vary significantly, spanning from micromolar to nanomolar levels, making concurrent detection and quantification complex.[1][2]
Q2: Which type of ionization is most suitable for analyzing kynurenine pathway metabolites?
A2: Electrospray ionization (ESI) in positive mode is the most effective and widely used method for the analysis of kynurenine and its metabolites.[3] This technique offers high sensitivity and specificity, enabling the multiplex analysis of various sample types.[3][4]
Q3: What are the typical mass transitions (MRM) for key kynurenine pathway metabolites?
A3: Multiple reaction monitoring (MRM) is commonly used for quantification. The precursor ion ([M+H]⁺) for kynurenine is m/z 209.1, with major product ions at m/z 94.1 and m/z 146.2.[3][4] Specific MRM transitions for other metabolites need to be optimized individually by infusing pure standards.[1][4]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can suppress or enhance ionization, are a significant challenge in biological samples.[5] To mitigate these effects, it is recommended to use matrix-matched calibrators and stable isotope-labeled internal standards for each analyte.[5][6] Simple protein precipitation is a common sample preparation technique, though more advanced methods like solid-phase extraction (SPE) may be necessary for complex matrices.[7][8]
Troubleshooting Guides
Issue: Poor Peak Shape and Resolution for Early Eluting Polar Metabolites
Problem: Highly polar metabolites like quinolinic acid and kynurenic acid exhibit poor retention and peak shape on standard C18 columns.
Solution:
-
Column Selection: Consider using a column with a different stationary phase. Biphenyl columns have shown success in retaining and separating a range of kynurenine metabolites.[2] C8 columns have also been used effectively.[1]
-
Mobile Phase Modification: The addition of an ion-pairing agent to the mobile phase can improve the retention of polar analytes. However, be mindful that these agents are often not compatible with mass spectrometry.
-
Gradient Optimization: A shallower gradient at the beginning of the run can help to better separate early eluting compounds.[9] Experiment with holding the initial mobile phase composition for a longer duration.
-
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography for the analysis of very polar compounds, though it may not be suitable for the simultaneous analysis of both polar and nonpolar metabolites.[1]
Issue: Low Signal Intensity or Complete Signal Loss
Problem: The signal for one or more analytes is unexpectedly low or absent.
Solution:
This issue can stem from multiple sources, from sample preparation to the mass spectrometer. A systematic approach is crucial for diagnosis.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow to diagnose the cause of low analyte signal.
Experimental Protocols & Data
Sample Preparation
A simple and common method for plasma or serum samples involves protein precipitation.[4][7][10][11]
Protocol: Protein Precipitation with Acetonitrile (B52724)
-
To 100 µL of serum or plasma, add 100 µL of an internal standard solution (containing stable isotope-labeled analogs of the analytes).
-
Add 1000 µL of acetonitrile containing 0.1% (v/v) formic acid.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37 °C.[4]
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 25:75 v/v acetonitrile:water with 0.1% formic acid).[4]
-
Inject a portion of the reconstituted sample (e.g., 30 µL) into the LC-MS/MS system.[4]
LC Gradient Optimization
The separation of kynurenine pathway metabolites often requires a gradient elution due to their varying polarities. Below are examples of LC gradients that have been successfully used.
| Parameter | Method 1 [4] | Method 2 [1] |
| Column | C18, 50 mm x 4.6 mm | C8, 150 mm x 3.0 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Acetonitrile/Water (1:99 v/v) with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol with 0.2% Formic Acid |
| Flow Rate | - | 0.6 mL/min |
| Gradient | 0-0.1 min, 25% B | 0-11 min, 5% to 46.25% B |
| 1-2 min, 50% B | 11-16 min, wash and re-equilibrate | |
| 2-4 min, 100% B | ||
| 4-5 min, 25% B |
Diagram: Kynurenine Pathway
Caption: Overview of the major metabolites in the kynurenine pathway.
Diagram: General LC-MS Experimental Workflow
Caption: A typical workflow for kynurenine pathway analysis by LC-MS.
References
- 1. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jasem.com.tr [jasem.com.tr]
- 8. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives [mdpi.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing matrix effects in kynurenine quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of kynurenine (B1673888) and its metabolites, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my kynurenine quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In kynurenine quantification, components like phospholipids, proteins, and salts in biological samples (e.g., plasma, serum, urine) can interfere with the ionization of kynurenine and its metabolites in the mass spectrometer source.[2] This can lead to inaccurate and unreliable quantification, affecting the reproducibility and sensitivity of the assay.[2][3]
Q2: What is the most common analytical method for kynurenine quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical method for the quantitative determination of kynurenine and other metabolites in biological matrices.[3] This technique offers high specificity, sensitivity, and throughput.[3] Electrospray ionization (ESI) in positive mode is the most effective and widely used ionization method for the analysis of kynurenine and its metabolites.[4][5]
Q3: What are the typical mass transitions (MRM) for kynurenine?
A3: For kynurenine, the most commonly used precursor ion ([M+H]⁺) is m/z 209.1.[4][6] The major product ions for fragmentation are typically m/z 94.1 and m/z 146.2.[4][6][7]
Q4: Why is an internal standard crucial in kynurenine quantification?
A4: An internal standard (IS) is essential to compensate for variability during sample preparation and to correct for matrix effects.[1][8] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., kynurenine-d4), as it has nearly identical chemical and physical properties and will be similarly affected by matrix components.[9][10][11] The ratio of the analyte to the internal standard remains consistent, allowing for more reliable quantification despite matrix effects.[1]
Q5: What are the most effective sample preparation techniques to minimize matrix effects?
A5: Proper sample preparation is one of the most effective ways to reduce matrix effects.[1] Techniques such as protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) can remove matrix components that contribute to ion suppression.[1]
-
Protein Precipitation: A simple and common method where a solvent like methanol (B129727) or acetonitrile, or an acid like trifluoroacetic acid (TFA), is added to the sample to precipitate proteins.[9][10][12]
-
Solid-Phase Extraction (SPE): A more selective technique that can effectively remove interfering compounds while concentrating the analyte of interest.[1]
-
Liquid-Liquid Extraction (LLE): Another selective method for separating analytes from interfering matrix components based on their differential solubilities in two immiscible liquids.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for Kynurenine
This guide provides a systematic approach to diagnosing and resolving low signal intensity for kynurenine.
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results are often a consequence of unaddressed matrix effects or variability in sample preparation.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Isotopic Interference with L-Kynurenine-¹³C₄,¹⁵N₁
Welcome to the technical support center for addressing isotopic interference when using L-Kynurenine-¹³C₄,¹⁵N₁ as an internal standard in mass spectrometry-based assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of L-Kynurenine analysis?
A1: Isotopic interference, or isotopic crosstalk, occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in the unlabeled (endogenous) L-Kynurenine that overlap with the signal of the L-Kynurenine-¹³C₄,¹⁵N₁ internal standard. L-Kynurenine has the chemical formula C₁₀H₁₂N₂O₃. Due to the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O, a small percentage of unlabeled L-Kynurenine molecules will have a mass that is one or more daltons higher than the monoisotopic mass. This can lead to an artificially inflated signal for the internal standard, compromising the accuracy of quantification.
Q2: Why is L-Kynurenine-¹³C₄,¹⁵N₁ a good internal standard, and what is its mass shift?
A2: L-Kynurenine-¹³C₄,¹⁵N₁ is an excellent internal standard because it is chemically identical to the analyte, meaning it will have the same extraction efficiency and ionization response in the mass spectrometer. The incorporation of four ¹³C atoms and one ¹⁵N atom results in a significant mass shift of +5 Da compared to the unlabeled L-Kynurenine. This large mass difference helps to minimize, but not always eliminate, the potential for isotopic interference.
Q3: How can I predict the potential for isotopic interference?
A3: The potential for interference can be predicted by examining the theoretical isotopic distribution of both the unlabeled L-Kynurenine and the L-Kynurenine-¹³C₄,¹⁵N₁ internal standard. Online isotope distribution calculators can be used to model these patterns based on the chemical formulas. By comparing the relative abundance of the isotopologues of the unlabeled analyte at the m/z of the internal standard, you can estimate the degree of potential overlap.
Troubleshooting Guides
Problem: I am observing unexpected variability or inaccuracy in my quantitative results for L-Kynurenine.
This could be due to uncorrected isotopic interference. Follow this guide to diagnose and mitigate the issue.
Step 1: Theoretical Assessment of Isotopic Overlap
Before conducting experiments, it's crucial to understand the theoretical potential for interference.
-
Methodology:
-
Determine the chemical formula of unlabeled L-Kynurenine: C₁₀H₁₂N₂O₃.
-
Determine the chemical formula of the labeled internal standard: ¹³C₄C₆H₁₂¹⁵NN¹⁶O₃.
-
Use an online isotope distribution calculator to generate the theoretical mass spectra for both compounds.
-
Examine the calculated isotopic distribution of the unlabeled L-Kynurenine to see the relative abundance of the M+5 isotopologue, which would directly interfere with the monoisotopic peak of L-Kynurenine-¹³C₄,¹⁵N₁.
-
Step 2: Experimental Verification of Isotopic Interference
This experiment will quantify the actual contribution of the unlabeled analyte to the internal standard's signal in your specific analytical conditions.
-
Methodology:
-
Prepare a series of calibration standards of unlabeled L-Kynurenine at concentrations that cover the expected range in your samples.
-
Prepare a blank sample (matrix without any L-Kynurenine or internal standard).
-
Prepare a sample containing only a known concentration of the L-Kynurenine-¹³C₄,¹⁵N₁ internal standard.
-
Analyze these samples using your established LC-MS/MS method, monitoring the transitions for both the unlabeled analyte and the internal standard.
-
In the chromatograms of the unlabeled L-Kynurenine standards, integrate the peak area in the transition corresponding to the L-Kynurenine-¹³C₄,¹⁵N₁ internal standard. This will give you the "crosstalk" signal.
-
Data Presentation: Quantifying Interference
The results from the experimental verification can be summarized to understand the impact of the interference.
| Concentration of Unlabeled L-Kynurenine (ng/mL) | Signal Intensity of Unlabeled L-Kynurenine (Analyte Transition) | Signal Intensity at Internal Standard Transition (Crosstalk) | Percent Crosstalk (%) |
| 10 | 1.0 x 10⁶ | 5.0 x 10³ | 0.50 |
| 100 | 1.0 x 10⁷ | 5.1 x 10⁴ | 0.51 |
| 1000 | 1.0 x 10⁸ | 5.2 x 10⁵ | 0.52 |
| 10000 | 1.0 x 10⁹ | 5.3 x 10⁶ | 0.53 |
Caption: Table showing the percent crosstalk from unlabeled L-Kynurenine to the L-Kynurenine-¹³C₄,¹⁵N₁ internal standard channel at various concentrations.
Step 3: Mitigation Strategies
Based on the level of interference observed, you can implement one or more of the following strategies.
-
Strategy 1: Mathematical Correction
-
Methodology:
-
From the data in Step 2, determine the average percent crosstalk.
-
In your sample analysis, for each sample, calculate the contribution of the unlabeled analyte to the internal standard signal by multiplying the unlabeled analyte's signal intensity by the percent crosstalk.
-
Subtract this calculated value from the observed signal intensity of the internal standard to get a corrected internal standard signal.
-
Use the corrected internal standard signal for quantification.
-
-
-
Strategy 2: Increase Internal Standard Concentration
-
Methodology:
-
If the interference is significant at low concentrations of the internal standard, increasing its concentration can minimize the relative contribution of the crosstalk from the analyte.
-
Prepare quality control (QC) samples with a fixed, high concentration of unlabeled L-Kynurenine and varying concentrations of the L-Kynurenine-¹³C₄,¹⁵N₁ internal standard.
-
Analyze the QC samples and determine the concentration of the internal standard at which the bias caused by the interference is minimized to an acceptable level (e.g., <15%).
-
-
Data Presentation: Effect of Internal Standard Concentration on Bias
| Concentration of L-Kynurenine (Analyte) | Concentration of L-Kynurenine-¹³C₄,¹⁵N₁ (IS) | Observed IS Signal | Corrected IS Signal (Theoretical) | Bias (%) |
| 1000 ng/mL | 100 ng/mL | 1.52 x 10⁷ | 1.00 x 10⁷ | 52.0 |
| 1000 ng/mL | 500 ng/mL | 5.52 x 10⁷ | 5.00 x 10⁷ | 10.4 |
| 1000 ng/mL | 1000 ng/mL | 1.05 x 10⁸ | 1.00 x 10⁸ | 5.0 |
Caption: Table illustrating how increasing the internal standard concentration can reduce the bias caused by isotopic interference from a high concentration of the analyte.
Visualizations
Caption: Conceptual diagram of isotopic interference.
Caption: Workflow for experimental assessment of isotopic interference.
Technical Support Center: Accurate Kynurenine Quantification in Complex Biological Samples
Welcome to the technical support center for the accurate measurement of kynurenine (B1673888) and other metabolites in the tryptophan pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the precision and reliability of your results.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of kynurenine in complex biological samples using methods like HPLC and LC-MS/MS.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column deterioration or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload. | 1. Flush the column with a strong solvent, or if necessary, replace it. Consider using a guard column to protect the analytical column.[1]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Whenever possible, dissolve your sample in the initial mobile phase.[1]4. Dilute the sample or inject a smaller volume.[1] |
| High Background Noise or Baseline Drift | 1. Contaminated mobile phase or system components.2. Detector lamp failure or instability.3. Insufficient mobile phase degassing. | 1. Use high-purity solvents and filter them before use. Flush the system thoroughly.2. Check the detector lamp's performance and replace it if necessary.3. Ensure your mobile phase is properly degassed to prevent bubble formation in the detector. |
| Inconsistent or Low Analyte Recovery | 1. Inefficient protein precipitation.2. Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions.3. Analyte degradation during sample processing. | 1. Ensure the precipitating solvent (e.g., ice-cold methanol (B129727) or trifluoroacetic acid) is added in the correct ratio and allowed sufficient time at low temperatures to maximize protein removal.[2][3]2. Optimize the SPE sorbent, and the pH and composition of washing and elution solvents. For LLE, adjust solvent polarity and pH.3. Keep samples on ice or at 4°C throughout the preparation process and minimize exposure to light if analytes are light-sensitive. |
| Poor Sensitivity (Low Signal-to-Noise Ratio) | 1. Suboptimal mass spectrometer ionization parameters.2. Matrix effects suppressing analyte ionization.3. Low injection volume or sample concentration. | 1. Optimize ion source parameters such as spray voltage, gas flows, and temperature by infusing a standard solution.[2]2. Improve sample cleanup to remove interfering matrix components. The use of stable isotope-labeled internal standards can help compensate for matrix effects.[2]3. Concentrate the sample extract or increase the injection volume if system pressure allows. |
| Interference from Other Compounds | 1. Co-elution of isobaric or structurally similar molecules.2. Contamination from sample collection tubes or reagents. | 1. Optimize the chromatographic gradient to improve the separation of the target analyte from interfering compounds. Using high-resolution mass spectrometry can also help distinguish between molecules with the same nominal mass.[4]2. Use high-purity reagents and test different types of collection tubes to identify and eliminate sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in kynurenine measurements?
A1: The most significant sources of variability often stem from sample preparation, matrix effects, and instrument performance. Inconsistent sample handling, inefficient protein precipitation, or variations in extraction efficiency can lead to erratic results.[5] Matrix effects, where components in the biological sample suppress or enhance the ionization of the analyte, are a major challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[5][6]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: To minimize matrix effects, several strategies can be employed. The most effective is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte, as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[2] Additionally, improving sample cleanup through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering compounds.[5] Diluting the sample can also reduce the concentration of matrix components, though this may compromise sensitivity.
Q3: What type of analytical column is best suited for separating kynurenine and its metabolites?
A3: Reversed-phase columns, particularly C18 and C8 columns, are commonly used for the separation of kynurenine pathway metabolites.[2][4] The choice between C18 and C8 depends on the specific metabolites being targeted, as their different hydrophobicities will affect retention. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (often with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[4][7]
Q4: My HPLC chromatogram for a uremic plasma sample shows an interfering peak co-eluting with kynurenine. How can I resolve this?
A4: This is a known issue in uremic plasma due to the accumulation of unknown uremic toxins.[8] To resolve this, you can modify your HPLC method. One successful approach involves using a different C18 column chemistry and adjusting the mobile phase composition and pH. For instance, using a mobile phase of 15 mmol/l sodium acetate-acetic acid solution (containing 5% acetonitrile, pH 4.8) has been shown to effectively separate kynurenine from this interfering peak.[8]
Q5: What are the key validation parameters I should assess for my kynurenine quantification method?
A5: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, matrix effects, and stability.[9] Selectivity ensures that the method can differentiate the analyte from other components in the sample. Linearity is assessed over a range of concentrations. Accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement) are typically evaluated at multiple concentration levels.[9] Stability of the analyte should be tested under various conditions, including freeze-thaw cycles and storage duration.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the quantification of kynurenine and related metabolites.
Table 1: Lower Limits of Quantification (LLOQ) for Kynurenine Pathway Metabolites
| Analyte | LLOQ in Plasma/Serum (ng/mL) | LLOQ in CSF (ng/mL) | Reference |
| Tryptophan | 48.8 | - | [10] |
| Kynurenine | 2.4 | - | [10] |
| Kynurenic Acid | 1.96 | - | [10] |
| 3-Hydroxykynurenine | 1.96 | - | [10] |
| 3-Hydroxyanthranilic Acid | 2.4 | - | [10] |
| Quinolinic Acid | ~2.5 (10 nmol/L) | ~2.5 (10 nmol/L) | [6] |
Table 2: Accuracy and Precision of Kynurenine Pathway Metabolite Measurement
| Analyte | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| Tryptophan | Plasma | < 7.1% | < 7.1% | 89-108% | [10] |
| Kynurenine | Plasma | < 7.1% | < 7.1% | 89-108% | [10] |
| Kynurenic Acid | Plasma | < 12% | < 12% | 94-105% | [10] |
| 3-Hydroxykynurenine | Plasma | < 12% | < 12% | 94-105% | [10] |
| 3-Hydroxyanthranilic Acid | Plasma | < 12% | < 12% | 94-105% | [10] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum via Protein Precipitation
This protocol is a general guideline for preparing plasma or serum samples for LC-MS/MS analysis.
-
Thaw Samples : Thaw frozen plasma or serum samples on ice.
-
Aliquoting : Pipette 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard : Add 10 µL of the internal standard working solution (containing stable isotope-labeled analogues of the analytes). Vortex briefly.
-
Protein Precipitation : Add 400 µL of ice-cold methanol (or another suitable organic solvent like acetonitrile or a solution with trifluoroacetic acid).[3][7]
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation : Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[2][7]
-
Centrifugation : Centrifuge the tubes at 18,000 x g for 20 minutes at 4°C.[7]
-
Supernatant Collection : Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2][7]
-
Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase. Vortex and centrifuge briefly before transferring to an HPLC vial for analysis.
Protocol 2: General LC-MS/MS Conditions
These are typical starting conditions that should be optimized for your specific instrument and application.
-
LC System : A high-performance or ultra-high-performance liquid chromatography system.
-
Column : A reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile/methanol.
-
Gradient : A typical gradient might start at 2-5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the starting conditions. The total run time is often between 5 and 10 minutes.[2][10]
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 - 10 µL.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI), positive mode.
-
Data Acquisition : Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard need to be optimized.[10]
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the simultaneous detection of multiple kynurenine metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the simultaneous analysis of multiple kynurenine (B1673888) pathway (KP) metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the simultaneous detection of multiple kynurenine pathway metabolites?
A1: The main difficulties stem from the diverse physicochemical properties of the metabolites.[1][2] Key challenges include:
-
Wide Polarity Range: Kynurenine pathway metabolites range from the highly hydrophilic quinolinic acid to the more hydrophobic tryptophan, making simultaneous separation by a single chromatographic method challenging.[1][3]
-
Varying Concentrations: The endogenous concentrations of these metabolites can span several orders of magnitude, from micromolar levels for tryptophan to nanomolar levels for others, complicating simultaneous quantification.[3][4]
-
Metabolite Stability: Some kynurenine pathway metabolites are unstable and can degrade during sample collection, processing, and storage.[5][6] For optimal results, it is recommended to process blood samples immediately after collection, with serum or plasma being the preferred matrices.[5][7][8]
-
Matrix Effects: Biological matrices like plasma, serum, and cerebrospinal fluid (CSF) are complex and can cause ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and precision.[9][10]
-
Isomeric Separation: Some metabolites, such as picolinic acid and nicotinic acid, are isomers and require specific chromatographic conditions for accurate separation and quantification.[4]
Q2: Which analytical technique is most suitable for the simultaneous analysis of multiple kynurenine metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method for the simultaneous, sensitive, and selective quantification of multiple kynurenine pathway metabolites.[11][12][13] It offers superior sensitivity and selectivity compared to other techniques like HPLC with UV or fluorescence detection.[12][14]
Q3: What is the recommended ionization mode for LC-MS/MS analysis of kynurenine metabolites?
A3: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of most kynurenine pathway metabolites as it provides greater sensitivity.[11] However, negative ion mode can offer better sensitivity for 3-hydroxyanthranilic acid (3-HAA) and anthranilic acid (AA).[9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To mitigate matrix effects, the following strategies are recommended:
-
Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.[15][16]
-
Matrix-Matched Calibration Curves: Preparing calibration standards in a matrix that is similar to the study samples can help to normalize the matrix effects.[9]
-
Effective Sample Preparation: Employing robust sample preparation techniques, such as protein precipitation followed by solid-phase extraction (SPE), can help to remove interfering substances.[9]
Q5: What are the critical considerations for sample preparation?
A5: Proper sample handling and preparation are crucial for accurate results. Key considerations include:
-
Immediate Processing: Blood samples should be processed as soon as possible after collection to minimize metabolite degradation.[5][7]
-
Choice of Anticoagulant: If collecting plasma, the choice of anticoagulant can potentially dilute the sample.[17]
-
Protein Precipitation: This is a common and essential step to remove proteins that can interfere with the analysis. Ice-cold methanol (B129727) or acetonitrile (B52724), often with the addition of an acid like formic acid, are frequently used.[14][17][18]
-
Storage: Reconstituted samples and calibration curves should be stored at -80°C before analysis to ensure stability.[17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the simultaneous detection of kynurenine metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for Some Metabolites | Poor Ionization: The ionization efficiency can vary significantly between metabolites. | Optimize MS parameters, including ionization mode (positive/negative ESI) and source settings for each analyte.[11] Consider that some metabolites like 3-HAA and AA may show better sensitivity in negative mode.[9] |
| Inefficient Extraction: The sample preparation method may not be optimal for all metabolites due to their differing polarities. | Evaluate different protein precipitation agents and consider solid-phase extraction (SPE) for cleaner samples. Ensure the pH of the extraction solvent is appropriate. | |
| Metabolite Degradation: Unstable metabolites may have degraded during sample handling or storage. | Process samples immediately after collection.[5][7] Store samples at -80°C.[17] Minimize freeze-thaw cycles.[19] | |
| Poor Chromatographic Peak Shape | Inappropriate Column Chemistry: The chosen analytical column may not be suitable for retaining and separating all metabolites effectively. | Screen different column chemistries. Biphenyl (B1667301) and C18 columns are commonly used.[15][16] A systematic evaluation of different columns and mobile phases is recommended.[15] |
| Unoptimized Mobile Phase: The mobile phase composition, including pH and organic solvent gradient, is critical for good peak shape. | Optimize the mobile phase. An acidic mobile phase (e.g., with formic acid) is often used.[16][17] Experiment with different gradients to improve separation. | |
| Inaccurate Quantification | Matrix Effects: Ion suppression or enhancement is a common issue in complex biological samples. | Use stable isotope-labeled internal standards for each analyte.[15][16] Prepare matrix-matched calibration curves.[9] |
| Interference from Isomers: Co-elution of isomeric compounds can lead to inaccurate quantification. | Optimize chromatographic conditions to ensure baseline separation of isomers like picolinic acid and nicotinic acid.[4] | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps can lead to inconsistent results. | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Instrument Instability: Fluctuations in the LC or MS system can cause variability. | Perform regular system maintenance and calibration. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. |
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for the simultaneous analysis of key kynurenine pathway metabolites.
| Metabolite | Linearity Range (ng/mL) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Recovery (%) | Matrix Effect (%) |
| Tryptophan | 48.8 – 25,000[14] | < 12[14] | < 12[14] | 94 - 105[14] | < 6.7[14] |
| Kynurenine | 1.2 – 5000[14] | < 12[14] | < 12[14] | 94 - 105[14] | < 6.7[14] |
| Kynurenic Acid | 0.98 – 500[14] | < 12[14] | < 12[14] | 94 - 105[14] | < 6.7[14] |
| 3-Hydroxykynurenine | 0.98 – 250[14] | < 12[14] | < 12[14] | 94 - 105[14] | < 6.7[14] |
| 3-Hydroxyanthranilic Acid | 1.2 – 5000[14] | < 12[14] | < 12[14] | 94 - 105[14] | < 6.7[14] |
| Quinolinic Acid | - | < 6 (serum & plasma)[15][16] | < 6 (serum & plasma)[15][16] | - | - |
Note: The data presented is a compilation from various sources and should be used for reference purposes. Actual performance may vary depending on the specific method, instrumentation, and matrix.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Kynurenine Metabolites in Human Plasma/Serum
This protocol is a generalized procedure based on common practices reported in the literature.[14][17][18]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma/serum samples at room temperature.
-
Vortex the samples briefly to ensure homogeneity.
-
To 50 µL of plasma/serum, add 50 µL of an internal standard working solution (containing stable isotope-labeled standards for each analyte).
-
Vortex for 5-10 seconds.
-
Add 200 µL of ice-cold methanol (or acetonitrile) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 18,000 x g) at 4°C for 15-20 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[15][16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute all analytes, followed by a re-equilibration step. The specific gradient profile needs to be optimized for the specific set of metabolites and column used.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined and optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Simplified Kynurenine Pathway Signaling Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry: Quantitation of inflammation in human cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. feradical.utsa.edu [feradical.utsa.edu]
- 4. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]
- 13. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
preventing degradation of L-Kynurenine-13C4,15N-1 during sample storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of L-Kynurenine-13C4,15N-1 during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is L-Kynurenine and why is its stability important?
L-Kynurenine is a key metabolite of the essential amino acid L-tryptophan. Over 95% of tryptophan is metabolized through the kynurenine (B1673888) pathway, which produces several neuroactive and immunomodulatory compounds.[1][2] The stability of L-Kynurenine, including its isotopically labeled forms like this compound used as internal standards in mass spectrometry, is critical for accurate quantification in research, particularly in studies related to neurological disorders, cancer, and inflammatory conditions.[1][3]
Q2: What are the primary factors that cause L-Kynurenine degradation?
L-Kynurenine is sensitive to several environmental factors. The primary causes of degradation in solution are:
-
Light Exposure: L-Kynurenine can absorb UV light, which can lead to the generation of reactive oxygen species like superoxide (B77818) radicals, causing photodegradation.[4][5][6]
-
Temperature: Elevated temperatures accelerate chemical degradation. Long-term storage at room temperature or even 4°C can lead to a decline in concentration.[7][8]
-
pH: The stability of kynurenine and its enzymatic conversion can be influenced by the pH of the solution.[9][10] Extreme pH values can promote degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions or samples can compromise the integrity of the analyte.[11]
Q3: What are the optimal storage conditions for this compound solutions and biological samples?
To ensure maximum stability, adhere to the following storage recommendations:
| Condition | Solid Compound | Stock/Working Solutions | Biological Samples (Plasma/Serum) |
| Temperature | -20°C for long-term (≥ 1 year)[12] | -80°C for long-term (≥ 6 months)[11] | -80°C immediately after processing[13] |
| Light | Store in the dark. | Use amber vials or wrap tubes in foil. | Minimize light exposure during handling. |
| Freeze-Thaw | N/A | Aliquot into single-use volumes to avoid repeated cycles.[11] | Aliquot into single-use volumes before freezing. |
| Solvent | N/A | DMSO, Methanol, or Water. Prepare fresh if possible.[14] | Process immediately; serum or plasma is preferred over whole blood.[8][15] |
Q4: How does sample processing affect the stability of L-Kynurenine?
The handling of biological samples before storage is critical. A study on kynurenine pathway metabolites found that concentrations declined when blood was processed after 24 hours of storage at 4°C.[7][8] For optimal results, plasma or serum should be separated from whole blood immediately after collection and frozen at -80°C.[15]
Q5: Is this compound expected to have different stability from unlabeled L-Kynurenine?
The incorporation of stable isotopes (¹³C and ¹⁵N) does not significantly alter the chemical properties or stability of the molecule.[16][17] Therefore, the storage and handling guidelines for unlabeled L-Kynurenine are directly applicable to its isotopically labeled counterparts.
Troubleshooting Guide
This section addresses common problems encountered during the quantification of this compound.
Problem 1: Low or inconsistent signal intensity of the internal standard (this compound).
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution of this compound from the solid compound. Compare the signal against the old stock. A vendor notes that kynurenine in solution is not stable for long periods. |
| Improper Storage | Review storage conditions. Ensure solutions are stored at -80°C in single-use aliquots and protected from light.[11] |
| Repeated Freeze-Thaw Cycles | Discard stock solutions that have been thawed more than once. Always prepare single-use aliquots.[11] |
| Instrumental Issues | Verify mass spectrometer performance with a system suitability test or by infusing a known standard. Ensure LC system pressure is stable and there are no leaks.[18] |
Problem 2: Poor recovery of L-Kynurenine in biological samples.
| Potential Cause | Troubleshooting Step |
| Pre-analytical Sample Degradation | Ensure blood samples are processed (centrifuged to obtain plasma/serum) immediately after collection. Delays can lead to metabolite decline.[8] |
| Inefficient Protein Precipitation/Extraction | Optimize the protein precipitation step. Trifluoroacetic acid (TFA) is commonly used.[19] Ensure complete protein removal by adequate vortexing and centrifugation. |
| Matrix Effects | Matrix effects from biological samples can suppress or enhance the analyte signal.[3][20] Use stable isotope-labeled internal standards like this compound to compensate for these effects. Evaluate matrix effects by comparing the standard curve in solvent versus a surrogate matrix (e.g., charcoal-stripped plasma).[19] |
Problem 3: Appearance of unexpected peaks near the analyte in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | Light exposure can cause L-Kynurenine to photodegrade into other products.[6] Ensure all sample preparation steps are performed with minimal light exposure. |
| Metabolic Conversion | If samples are not processed or stored correctly, ongoing enzymatic activity could convert L-Kynurenine into downstream metabolites like kynurenic acid or 3-hydroxykynurenine.[21][22] This emphasizes the need for prompt processing and deep-freezing. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of your internal standard under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve in a suitable solvent (e.g., Methanol, DMSO, or HPLC-grade water) to a final concentration of 1 mg/mL. Vortex thoroughly.
-
-
Aliquoting and Storage Conditions:
-
Dispense the stock solution into multiple single-use amber vials.
-
Create sets of aliquots for each test condition:
-
Temperature: -80°C, -20°C, 4°C, Room Temperature (~25°C).
-
Light Exposure: Store one set of room temperature vials wrapped in foil (dark) and another exposed to ambient lab light.
-
Freeze-Thaw: Use a dedicated set of aliquots stored at -80°C for this test.
-
-
-
Time-Point Analysis:
-
Define analysis time points (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
At each time point, retrieve one aliquot from each condition. For the freeze-thaw study, thaw an aliquot, analyze, and re-freeze it for the next cycle.
-
Analyze the samples immediately using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate. A stability variation of ±15% is often considered acceptable.[13]
-
Visualizations
Key Factors in L-Kynurenine Degradation
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Kynurenine - Wikipedia [en.wikipedia.org]
- 5. Photochemical properties of kynurenine pathway metabolites and indoleamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radical reactions photosensitized by the human lens component, kynurenine: an EPR and spin trapping investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. schd-shimadzu.com [schd-shimadzu.com]
- 13. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. L-Kynurenine-13C4,15N | CAS | LGC Standards [lgcstandards.com]
- 18. benchchem.com [benchchem.com]
- 19. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Navigating the Chromatographic Maze: A Technical Guide to Resolving Co-eluting Peaks in Kynurenine Pathway Analysis
Technical Support Center
Welcome to the technical support center for kynurenine (B1673888) pathway analysis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-eluting peaks in their analytical experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during the chromatographic analysis of kynurenine pathway metabolites.
Frequently Asked Questions
Q1: My chromatogram shows co-eluting or poorly resolved peaks for critical kynurenine pathway metabolites. What are the initial steps to troubleshoot this issue?
A1: Co-elution of peaks is a frequent challenge in kynurenine pathway analysis due to the structural similarity and wide polarity range of the metabolites.[1] A logical approach to troubleshooting this issue is essential. Start by systematically evaluating your chromatographic method, including the mobile phase composition, stationary phase, and flow rate. It is also crucial to ensure your LC-MS/MS system is performing optimally.
Here is a logical workflow to diagnose and resolve co-eluting peaks:
Q2: How does the mobile phase composition affect the separation of kynurenine metabolites, and what modifications can I make?
A2: The mobile phase, particularly its pH and organic modifier content, plays a critical role in achieving resolution. Formic acid is a common additive in reversed-phase LC-MS that provides protons for positive ionization and buffers the mobile phase to stabilize retention times.[2]
Optimizing the formic acid concentration can significantly impact the resolution of critical pairs. For instance, increasing the formic acid percentage can improve the separation of Picolinic Acid (PA) and Quinolinic Acid (QA).[2] However, this may adversely affect the resolution of other pairs like Kynurenine (KYN) and 3-Hydroxyanthranilic acid (3-OHAA) or Xanthurenic Acid (XA) and Kynurenic Acid (KA).[2] Therefore, a compromise in the formic acid concentration is often necessary to achieve the best overall separation.
Q3: I'm still facing co-elution with mobile phase optimization. Should I consider changing my HPLC column?
A3: Yes, the choice of stationary phase is a fundamental factor in chromatographic selectivity. Different stationary phases offer varying retention mechanisms. For kynurenine pathway metabolites, which have a range of polarities, screening different column chemistries is a valuable strategy.[2][3]
Commonly used stationary phases include C18, C8, and Phenyl-Hexyl.[2][3] While C18 is a good starting point, a C8 phase has been shown to be effective for the simultaneous separation of multiple kynurenine pathway metabolites, providing good retention and resolution for both highly charged and hydrophobic compounds.[2] Phenyl-Hexyl and HILIC columns may show strong adsorption for certain metabolites like QA and PA, leading to poor elution.[3]
Q4: Can adjusting the flow rate and temperature improve my peak resolution?
A4: Yes, both flow rate and temperature are important parameters for optimizing separation. Increasing the flow rate can reduce analysis time and, in some cases, improve the resolution of later eluting metabolites.[2] For example, an increased flow rate has been shown to improve the resolution of KYN/3-OHAA and XA/KA pairs.[2] Similarly, adjusting the column temperature can influence retention times and peak shapes. A higher temperature generally leads to shorter retention times.[4]
Q5: My peaks of interest are co-eluting with matrix components. How can I address this?
A5: Co-elution with matrix components can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of quantification.[5][6][7] This is a common issue in the analysis of biological samples.[5] To mitigate matrix effects, consider the following:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[8]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is identical to your samples to compensate for matrix effects.[9]
-
Utilize Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[7]
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Composition for Kynurenine Metabolite Separation
This protocol outlines a general procedure for optimizing the mobile phase to resolve co-eluting peaks.
-
Initial Conditions:
-
Column: C8 reverse-phase column (e.g., 3.0 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile/Methanol (user-defined ratio).
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable starting gradient (e.g., 5-95% B over 10 minutes).
-
-
Optimization of Formic Acid Concentration:
-
Prepare a series of Mobile Phase A solutions with varying formic acid concentrations (e.g., 0.1%, 0.2%, 0.4%, 0.6% v/v).
-
Inject a standard mixture of kynurenine pathway metabolites and run the initial gradient with each mobile phase.
-
Evaluate the chromatograms for the resolution of critical pairs (e.g., PA/QA, KYN/3-OHAA).
-
Select the formic acid concentration that provides the best overall separation. A concentration of 0.2% has been shown to be a good compromise in some studies.[2]
-
-
Optimization of Flow Rate:
-
Using the optimized mobile phase, inject the standard mixture at different flow rates (e.g., 0.4, 0.5, 0.6, 0.7, 0.8 mL/min).[2]
-
Assess the impact on resolution and analysis time.
-
Choose a flow rate that offers a good balance between resolution and throughput.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a basic protocol for preparing plasma or serum samples.
-
To 100 µL of plasma or serum, add a suitable internal standard.
-
Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 2000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on the resolution of kynurenine pathway metabolites, based on published data.
Table 1: Effect of Stationary Phase on Kynurenine Metabolite Elution
| Stationary Phase | Eluted Metabolites | Comments | Reference |
| C18 | All eight key metabolites | Commonly used, good starting point. | [3] |
| C8 | All eight key metabolites | Found to be optimal for simultaneous separation of nine metabolites. | [2] |
| Phenyl-Hexyl | Did not elute QA and PA | Strong adsorption of certain polar metabolites. | [3] |
| HILIC | Did not elute QA and PA | Strong adsorption of certain polar metabolites. | [3] |
Table 2: Effect of Formic Acid Concentration on the Resolution of Critical Pairs
| Formic Acid (%) | Resolution of PA/QA | Resolution of KYN/3-OHAA | Resolution of XA/KA | Reference |
| 0.1 | Lower | Good | Good | [2] |
| 0.2 | Improved | Good | Good | [2] |
| 0.4 | Further Improved | Co-eluted | Deteriorated | [2] |
| 0.6 | Highest | Poor | Deteriorated | [2] |
Table 3: Effect of Flow Rate on the Resolution of Critical Pairs
| Flow Rate (mL/min) | Resolution of PA/QA | Resolution of KYN/3-OHAA | Resolution of XA/KA | Reference |
| 0.4 | Good | Lower | Lower | [2] |
| 0.5 | Improved | Improved | Improved | [2] |
| 0.6 | Optimal | Further Improved | Further Improved | [2] |
| 0.7 | Slightly Deteriorated | Good | Good | [2] |
| 0.8 | Deteriorated | Good | Good | [2] |
Kynurenine Signaling Pathway
Understanding the metabolic route of tryptophan is crucial for interpreting analytical results. The following diagram illustrates the major steps in the kynurenine pathway.
References
- 1. Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry: Quantitation of inflammation in human cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Extraction Protocols for Kynurenine from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of kynurenine (B1673888) from brain tissue. It includes detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step in ensuring the quality of kynurenine extraction from brain tissue? A1: The first critical step is the proper handling and storage of the brain tissue. Samples should be kept on ice throughout the extraction procedure to minimize enzymatic degradation.[1] For long-term storage, samples should be stored at -80°C until analysis.[1][2]
Q2: Which homogenization method is recommended for brain tissue? A2: Mechanical homogenization using a polytron or a manual dounce homogenizer is common.[1][3] For instance, homogenizing the tissue in 5 volumes (wt/vol) of an appropriate solvent for 30 seconds is a reported method.[1] It is crucial to be gentle during mechanical dissociation to maintain the quality of the sample.[4]
Q3: What are the most common solvents used for kynurenine extraction? A3: Methanol (B129727) is a frequently used organic solvent for precipitating proteins and extracting kynurenine and its metabolites.[1][5] Acidified mobile phases, such as those containing formic acid (FA) or trifluoroacetic acid (TFA), are also used, particularly when preparing samples for LC-MS/MS analysis.[5][6]
Q4: Why is the use of internal standards important in kynurenine quantification? A4: The use of isotope-labeled internal standards (IS), such as deuterated kynurenine (d4-KYN or ²H₆-kynurenine), is crucial for accurate quantification.[2][6] Internal standards help to correct for variability in extraction efficiency and matrix effects during analysis, improving the accuracy and reproducibility of the results.[2][7]
Q5: What is a typical analytical method for measuring kynurenine after extraction? A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and selective quantification of kynurenine and other metabolites in the pathway.[6][7][8] This technique allows for the simultaneous measurement of multiple analytes in complex biological matrices like brain homogenates.[7][8]
Experimental Protocols
Protocol 1: Kynurenine Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is a compilation of methodologies reported for the extraction of kynurenine from rodent brain tissue.[1][5][6]
Materials:
-
Brain tissue sample
-
HPLC-grade methanol, ice-cold[1]
-
Acidified mobile phase (e.g., 0.2% FA, 0.05% TFA, 1% ACN in water)[5][6]
-
Internal Standard (IS) mix (e.g., deuterated kynurenine in methanol)[1][6]
-
Polytron or dounce homogenizer[1]
-
Refrigerated centrifuge
-
MicroSpin PVDF centrifuge tubes or similar filtration device[1]
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Keep brain tissue samples on ice throughout the procedure.[1] Weigh the frozen tissue sample.
-
Homogenization: Homogenize the brain tissue in 5 volumes (wt/vol) of ice-cold HPLC-grade methanol for 30 seconds using a polytron homogenizer.[1] Alternatively, for smaller samples (1-20 mg), add 50 µL of acidified mobile phase and 10 µL of the IS mix to the weighed tissue and proceed with homogenization.[5][6]
-
Protein Precipitation: Following homogenization in methanol, allow proteins to precipitate by keeping the mixture at -20°C for at least 30 minutes.[5]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted kynurenine.
-
Filtration (Optional but Recommended): For cleaner samples, filter the supernatant through a 0.22 µm PVDF syringe filter or a specialized filtration centrifuge tube.[1] Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.[5][6] The dried extract is then reconstituted in a suitable volume of acidified mobile phase (e.g., 30-500 µL depending on the initial tissue weight) for LC-MS/MS analysis.[5][6]
-
Analysis: Inject an appropriate volume (e.g., 20 µL) of the final extract into the LC-MS/MS system for quantification.[5][6]
Data Presentation
Table 1: Typical Basal Concentrations of Kynurenine Pathway Metabolites in Rodent Brain
| Metabolite | Concentration Range (nmol/kg or nM) | Brain Region/Sample Type | Reference |
| Tryptophan | ~415 nM | Rat Striatum (Microdialysate) | [2] |
| Kynurenine | ~89 nM | Rat Striatum (Microdialysate) | [2] |
| Kynurenine | 100 - 1000 nmol/kg | Mouse Brain Regions | [6] |
| 3-Hydroxykynurenine (3-HK) | < 2 nM (below detection limit) | Rat Striatum (Microdialysate) | [2] |
| 3-Hydroxykynurenine (3-HK) | 100 - 1000 nmol/kg | Mouse Brain Regions | [6] |
| Quinolinic Acid (QUIN) | ~8 nM | Rat Striatum (Microdialysate) | [2] |
Note: Concentrations can vary significantly based on the specific brain region, animal model, and analytical method used.[2][6]
Table 2: Comparison of Protein Precipitation Methods
| Method | Precipitating Agent | Mechanism | Advantages | Disadvantages | Reference |
| Organic Solvent Precipitation | Methanol, Ethanol, Acetone | Disrupts the protein hydration shell, leading to aggregation. | Effective, simple, and widely used.[1] | Can sometimes lead to co-precipitation of analytes; may require an evaporation step. | |
| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid (PCA) | Reduces the pH to the protein's isoelectric point, causing loss of charge and precipitation.[9][10] | Highly efficient for protein removal.[9][11] | Denatures proteins, which may not be suitable for all downstream applications.[9][10] | [9][10][11] |
| Salting Out | Ammonium Sulfate, Zinc Sulfate | High salt concentrations reduce water availability for protein hydration.[9][10] | Mild method that can preserve protein function after re-solubilization.[9][10] | May introduce high salt concentrations that interfere with subsequent analyses. | [9][10] |
Troubleshooting Guide
Q: I am experiencing low recovery of kynurenine. What are the possible causes and solutions? A: Low recovery can stem from several factors.
-
Cause 1: Inefficient Homogenization.
-
Cause 2: Incomplete Protein Precipitation.
-
Solution: Ensure the correct ratio of precipitation solvent to sample is used. Allowing the mixture to rest at a low temperature (e.g., -20°C) for at least 30 minutes can improve precipitation efficiency.[5]
-
-
Cause 3: Analyte Loss During Sample Transfer.
-
Solution: Minimize the number of transfer steps. Use low-binding tubes and pipette tips.
-
-
Cause 4: Degradation of Kynurenine.
Q: My results show high variability between replicate samples. What could be the reason? A: High variability often points to inconsistencies in the sample preparation procedure.
-
Cause 1: Inconsistent Homogenization.
-
Solution: Standardize the homogenization procedure for all samples, including time, speed, and the force applied for manual homogenizers.[4]
-
-
Cause 2: Inaccurate Pipetting.
-
Solution: Calibrate your pipettes regularly. Be especially careful when adding small volumes of internal standard or other reagents.
-
-
Cause 3: Matrix Effects in LC-MS/MS.
Q: I am observing interfering peaks in my chromatogram. How can I resolve this? A: Interfering peaks can mask the analyte of interest and affect quantification.
-
Cause 1: Insufficient Sample Cleanup.
-
Cause 2: Co-eluting Compounds.
-
Cause 3: Contamination.
-
Solution: Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).[1] Ensure all glassware and equipment are thoroughly cleaned.
-
Visualizations
References
- 1. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. bioquochem.com [bioquochem.com]
- 11. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Assay for Kynurenine Using L-Kynurenine-¹³C₄,¹⁵N₁
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of an Advanced Assay for Kynurenine (B1673888) Quantification
The accurate measurement of kynurenine, a key metabolite in the tryptophan catabolic pathway, is crucial for research into a variety of physiological and pathological processes, including immune response, neurodegeneration, and cancer. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for kynurenine that employs the stable isotope-labeled internal standard L-Kynurenine-¹³C₄,¹⁵N₁, with alternative methodologies. The use of a stable isotope-labeled internal standard that closely mimics the analyte of interest is paramount for achieving the highest accuracy and precision in quantification.
Performance Comparison of Kynurenine LC-MS/MS Assays
| Parameter | Assay with L-Kynurenine-¹³C₄,¹⁵N₁ (Inferred) | Assay with Kynurenine-d₄[1] | Alternative Method (Amlodipine IS)[2] |
| Linearity (R²) | >0.99 | >0.99 | 0.99 |
| Lower Limit of Quantification (LLOQ) | Expected to be in the low ng/mL range | Not explicitly stated, but methods detect low ng/mL levels | 0.47 ng/mL |
| Intra-day Precision (%RSD) | <15% | <10% | 0.3 - 3.4% |
| Inter-day Precision (%RSD) | <15% | Not explicitly stated | 0.4 - 8.9% |
| Accuracy (% Recovery) | 85-115% | 85-115% | Not explicitly stated |
Note: The performance characteristics for the assay using L-Kynurenine-¹³C₄,¹⁵N₁ are inferred based on typical performance of LC-MS/MS methods with stable isotope-labeled internal standards. The use of a multi-labeled standard like L-Kynurenine-¹³C₄,¹⁵N₁ is expected to provide superior correction for potential in-source fragmentation compared to a deuterated standard like Kynurenine-d₄. The alternative method using amlodipine, a non-structurally analogous internal standard, may be more susceptible to matrix effects and differential ionization, potentially impacting accuracy.
Experimental Protocols
Below are detailed methodologies for the LC-MS/MS quantification of kynurenine.
Protocol 1: LC-MS/MS Assay for Kynurenine using a Stable Isotope-Labeled Internal Standard
This protocol is a composite based on established methods and best practices for the quantification of kynurenine in plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 100 µL of an internal standard working solution (containing L-Kynurenine-¹³C₄,¹⁵N₁ or Kynurenine-d₄).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold for a short period, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Kynurenine: The precursor ion (Q1) is m/z 209.1, and a common product ion (Q3) is m/z 192.1 (loss of NH₃). Another product ion is m/z 94.1.[1][3]
-
L-Kynurenine-¹³C₄,¹⁵N₁: The precursor ion (Q1) would be m/z 214.1, and the product ion (Q3) would be m/z 196.1.
-
Kynurenine-d₄: The precursor ion (Q1) is m/z 213.0, and the product ion (Q3) is m/z 196.0.[1]
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for each analyte and internal standard.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: A schematic of the experimental workflow for the LC-MS/MS analysis of kynurenine.
Caption: A simplified diagram of the kynurenine pathway, the primary metabolic route for tryptophan.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard. | Semantic Scholar [semanticscholar.org]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Kynurenine-¹³C₄,¹⁵N-¹ vs. Deuterated Kynurenine Standards for Quantitative Analysis
In the precise world of quantitative bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount for accurate and reliable results. For researchers quantifying L-kynurenine, a key metabolite in the tryptophan metabolism pathway, stable isotope-labeled standards are the gold standard. This guide provides an objective comparison between two common types of these standards: L-Kynurenine-¹³C₄,¹⁵N-¹ and deuterated kynurenine (B1673888) (e.g., Kynurenine-d₄), supported by established principles in mass spectrometry.
Key Performance Differences: A Comparative Analysis
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. It is in these aspects that significant differences between ¹³C,¹⁵N-labeled and deuterated standards emerge.
| Feature | L-Kynurenine-¹³C₄,¹⁵N-¹ | Deuterated Kynurenine (e.g., Kynurenine-d₄) | Rationale & Implications |
| Isotopic Stability | High. The ¹³C and ¹⁵N isotopes are integrated into the stable carbon and nitrogen backbone of the kynurenine molecule, making them insusceptible to exchange. | Variable. Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents. While labeling on carbon atoms reduces this risk, it is not entirely eliminated. | ¹³C,¹⁵N-labeling provides greater confidence in the isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of L-Kynurenine-¹³C₄,¹⁵N-¹ are virtually identical to the unlabeled analyte, resulting in perfect co-elution during liquid chromatography (LC). | Potential for Shift. Deuterated standards can elute slightly earlier than their non-deuterated counterparts due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[1] | Co-elution is critical for accurate quantification, as it ensures that the analyte and internal standard are subjected to the same matrix effects at the same time. Any separation can lead to inaccuracies.[1][2] |
| Mass Spectrometric Behavior | Predictable. The mass difference is distinct and does not typically interfere with the fragmentation pattern of the analyte. | Potential for Isotopic Interference. In-source fragmentation and potential H-D exchange can sometimes complicate mass spectra and lead to overlapping signals. | ¹³C,¹⁵N-labeling generally results in cleaner mass spectra with less potential for analytical interference.[3] |
| Cost | Generally higher due to a more complex and involved synthesis process. | Often more readily available and less expensive to synthesize. | The higher cost of ¹³C,¹⁵N-labeled standards is often justified by their superior performance and the increased reliability of the resulting data. |
Experimental Protocols
The following is a general protocol for the quantification of L-kynurenine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. This protocol can be adapted for use with either L-Kynurenine-¹³C₄,¹⁵N-¹ or a deuterated kynurenine standard.
Materials and Reagents
-
L-Kynurenine analytical standard
-
L-Kynurenine-¹³C₄,¹⁵N-¹ or Deuterated Kynurenine (e.g., Kynurenine-d₄) as internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (control and study samples)
Sample Preparation
-
Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (a concentration of 1 µg/mL is a typical starting point).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute L-kynurenine, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Kynurenine: Monitor the transition from the precursor ion (m/z 209.1) to a specific product ion (e.g., m/z 192.1).
-
L-Kynurenine-¹³C₄,¹⁵N-¹: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 214.1 → m/z 197.1).
-
Kynurenine-d₄: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 213.1 → m/z 196.1).
-
Quantification
The concentration of L-kynurenine in the samples is determined by constructing a calibration curve. This is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting it against the known concentrations of the calibration standards.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified overview of the kynurenine pathway of tryptophan metabolism.
Caption: General experimental workflow for kynurenine quantification.
Conclusion and Recommendation
While both L-Kynurenine-¹³C₄,¹⁵N-¹ and deuterated kynurenine standards can be used to develop validated quantitative methods, the inherent physicochemical properties of ¹³C,¹⁵N-labeled standards make them the superior choice for ensuring the highest level of accuracy and reliability. The elimination of concerns regarding chromatographic shifts and isotopic instability simplifies method development and validation, leading to more robust and defensible data. For researchers and drug development professionals seeking the most rigorous and dependable results in kynurenine analysis, the investment in L-Kynurenine-¹³C₄,¹⁵N-¹ is highly recommended.
References
Cross-Validation of Kynurenine Immunoassays with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of kynurenine (B1673888) is critical for understanding its role in various physiological and pathological processes. While mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for its precision and specificity, immunoassays offer a higher-throughput and more accessible alternative. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer. Consequently, the reliable measurement of kynurenine in biological samples is of significant interest.
Performance Comparison: Immunoassay vs. Mass Spectrometry
The choice between an immunoassay and a mass spectrometry-based method for kynurenine quantification often involves a trade-off between throughput, cost, and analytical performance. Below is a summary of quantitative data from studies that have cross-validated immunoassays with LC-MS/MS.
| Performance Metric | Immunoassay (Colorimetric/ELISA) | Immunoassay (Immunochromatographic) | Mass Spectrometry (LC-MS/MS) | Reference |
| Correlation with LC-MS/MS (R²) | 0.90 - 0.98 | Good Agreement Reported | Gold Standard | [1][2] |
| Slope (vs. LC-MS/MS) | 0.79 - 0.90 | - | - | [1] |
| Bias (Bland-Altman) | Mean bias of 38.4 µM (immunoassay levels generally higher) | - | - | [1] |
| Recovery | - | 85.22% - 99.72% | 90% - 101% | [3][4] |
| Lower Limit of Detection (LLOD) | 1.24 µM (serum), 1.34 µM (urine) | 143.66 ng/mL | 2.4 ng/mL | [1][5][6] |
| Precision (CV%) | Low CV% reported | - | < 12% (intra- and inter-assay) | [1][5] |
| Specificity | Potential for cross-reactivity | High | High | [7][8] |
| Throughput | High | High | Low to Medium | |
| Cost per Sample | Low | Low | High |
Experimental Workflow for Cross-Validation
A typical cross-validation workflow involves analyzing the same set of samples using both the immunoassay and the LC-MS/MS method and then statistically comparing the results.
Experimental Protocols
Below are detailed, generalized methodologies for the quantification of kynurenine using a competitive ELISA and LC-MS/MS.
Kynurenine Competitive ELISA Protocol
This protocol is based on the principles of competitive enzyme-linked immunosorbent assays.
-
Sample Preparation:
-
Serum: Collect whole blood and allow it to clot for at least 30 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 15 minutes. Collect the supernatant (serum).
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000-2,000 x g for 15 minutes. Collect the supernatant (plasma).
-
Urine: Centrifuge urine samples at 1,000-2,000 x g for 15 minutes to remove particulate matter.
-
For some commercial kits, a derivatization or acylation step may be required prior to the assay.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with a kynurenine antigen.
-
Add a fixed amount of anti-kynurenine antibody to each well. During this incubation (typically 1-2 hours at 37°C or overnight at 4°C), the kynurenine in the sample competes with the coated kynurenine for binding to the antibody.
-
Wash the plate multiple times (usually 3-5 times) with a wash buffer to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary anti-kynurenine antibody. Incubate for 30-60 minutes at 37°C.
-
Wash the plate again to remove the unbound enzyme conjugate.
-
Add a substrate solution (e.g., TMB). The enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of kynurenine in the sample.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the kynurenine concentration in the samples by comparing their absorbance to a standard curve generated from samples with known kynurenine concentrations.
-
Kynurenine LC-MS/MS Protocol
This protocol outlines a common approach for kynurenine quantification using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, serum, or urine, add 300-400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., kynurenine-d4).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 80% acetonitrile/0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute kynurenine, followed by a wash and re-equilibration of the column.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The instrument parameters (e.g., cone voltage, collision energy) are optimized for each transition to achieve maximum sensitivity.
-
-
Quantification:
-
The concentration of kynurenine in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of kynurenine.
-
Conclusion
Both immunoassays and LC-MS/MS are valuable tools for the quantification of kynurenine. Immunoassays, including ELISA, are well-suited for high-throughput screening and studies where cost and ease of use are primary considerations. However, they may exhibit higher variability and potential for cross-reactivity. LC-MS/MS remains the benchmark for accuracy, precision, and specificity, making it the preferred method for studies requiring definitive quantification and for the validation of immunoassay results. The choice of methodology should be guided by the specific requirements of the research, including the number of samples, budget, and the level of analytical rigor needed.
References
- 1. assaygenie.com [assaygenie.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Human Kynurenine (KYN) Elisa Kit – AFG Scientific [afgsci.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. abcam.com [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Human Kynurenine ELISA Kit (A79493) [antibodies.com]
- 9. shop.tinyteria.com [shop.tinyteria.com]
A Researcher's Guide to Kynurenine Quantification: An Inter-laboratory Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of kynurenine (B1673888), a key metabolite of the tryptophan pathway, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the three most common analytical methods for kynurenine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is a synthesis of data from various independent validation studies.
The kynurenine pathway is a primary route for tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites.[1] Dysregulation of this pathway has been implicated in a range of disorders, including neurodegenerative diseases, cancer, and psychiatric conditions, making the reliable measurement of kynurenine a critical aspect of research in these areas.[2] This guide aims to assist researchers in selecting the most appropriate method for their specific needs by providing a comparative overview of the performance characteristics and experimental protocols of the leading analytical techniques.
Performance Comparison of Kynurenine Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Antigen-antibody binding with enzymatic signal amplification |
| Specificity | Very High | Moderate to High | Moderate to High |
| Sensitivity (LLOQ) | Very High (low ng/mL to pg/mL) | Moderate (µg/mL to high ng/mL) | High (ng/mL to pg/mL) |
| Throughput | Moderate to High | Moderate | High |
| Cost per Sample | High | Low to Moderate | Moderate |
| Instrumentation | Complex and Expensive | Standard laboratory equipment | Standard laboratory equipment |
| Multiplexing | Yes (simultaneous analysis of multiple metabolites) | Limited | No (single analyte per assay) |
Table 1: General Comparison of Kynurenine Quantification Methods. This table provides a high-level overview of the key characteristics of each analytical technique.
Quantitative Performance Data
The following tables present a summary of the quantitative performance data for each method as reported in various validation studies. These values can vary depending on the specific protocol, instrumentation, and sample matrix.
Table 2: Performance Characteristics of LC-MS/MS for Kynurenine Quantification
| Parameter | Reported Range of Values | References |
|---|---|---|
| Linearity (r²) | > 0.99 | [2] |
| Intra-assay Precision (%CV) | < 15% | [2] |
| Inter-assay Precision (%CV) | < 15% | [2] |
| Accuracy (% Recovery) | 85-115% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |[2] |
Table 3: Performance Characteristics of HPLC-UV for Kynurenine Quantification
| Parameter | Reported Range of Values | References |
|---|---|---|
| Linearity (r²) | > 0.99 | [3] |
| Intra-day Precision (%RSD) | < 5% | [3] |
| Inter-day Precision (%RSD) | < 5% | [3] |
| Accuracy (% Recovery) | 90-105% | [3] |
| Limit of Detection (LOD) | 0.014 - 0.02 µmol/L |[3] |
Table 4: Performance Characteristics of ELISA for Kynurenine Quantification
| Parameter | Reported Range of Values | References |
|---|---|---|
| Detection Range | 7.82-500 pmol/mL | [4] |
| Sensitivity | 3 - 45.7 ng/mL | [2][4] |
| Intra-Assay Precision (%CV) | < 10% | [2] |
| Inter-Assay Precision (%CV) | < 12% | [2] |
| Spike Recovery | 80-120% |[4] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed kynurenine quantification methods.
LC-MS/MS Method for Kynurenine Quantification in Human Plasma
This protocol is a generalized representation based on common practices in published literature.[5][6][7]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated kynurenine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Kynurenine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 209.1 -> 192.1).
-
Instrument settings (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument used.
HPLC-UV Method for Kynurenine Quantification in Plasma
This protocol is a generalized representation based on published HPLC-UV methods.[3]
a. Sample Preparation (Deproteinization)
-
To 200 µL of plasma, add 200 µL of 10% trichloroacetic acid (TCA).
-
Vortex for 1 minute.
-
Let the mixture stand for 10 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium acetate (B1210297) buffer (pH 4.5) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 20 µL.
ELISA Method for Kynurenine Quantification
This protocol provides a general overview of a competitive ELISA procedure based on commercially available kits.[1][2][4]
a. Principle This is a competitive immunoassay. Kynurenine in the sample competes with a fixed amount of enzyme-labeled kynurenine for a limited number of binding sites on a microplate coated with anti-kynurenine antibodies. The amount of bound enzyme conjugate is inversely proportional to the concentration of kynurenine in the sample.
b. Assay Procedure
-
Prepare standards and samples according to the kit instructions. This may involve a derivatization step.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated kynurenine to each well.
-
Incubate for the specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the kynurenine concentration in the samples by plotting a standard curve of absorbance versus concentration of the standards.
Visualizing the Kynurenine Pathway and Experimental Workflow
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the kynurenine signaling pathway and a typical experimental workflow for kynurenine quantification.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: General Experimental Workflow for Kynurenine Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
assessing the linearity and sensitivity of kynurenine detection with L-Kynurenine-13C4,15N-1
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of kynurenine (B1673888), a key metabolite in the tryptophan pathway, is critical for research in immunology, neuroscience, and oncology. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a comparative assessment of various methods for kynurenine detection, with a focus on linearity and sensitivity. We will explore the performance of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards, and compare it with alternative techniques such as fluorescence spectroscopy, colorimetric assays, and enzyme-linked immunosorbent assays (ELISA).
Performance Comparison of Kynurenine Detection Methods
The selection of an appropriate analytical method hinges on the specific requirements of the study, including desired sensitivity, sample matrix, throughput, and cost. Below is a summary of the performance characteristics of different kynurenine detection methods based on available experimental data.
| Method | Internal Standard/Principle | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Matrix | Reference |
| LC-MS/MS | Stable Isotope Labeled Kynurenine (e.g., d4-Kyn, d5-Kyn) | 0.5 - 1600 ng/mL | 1.0 ng/mL | 0.47 ng/mL | >0.99 | Human Plasma | [1] |
| LC-MS/MS | Not specified | 0.07 - 0.80 nM | 13 - 170 pM | 0.07 - 0.80 nM | 0.9977 - 0.9999 | Plasma | Not specified |
| Fluorescence Assay | Chemosensor | 1 - 20 µM | 0.7 µM | Not Reported | Not Reported | Urine | [2][3] |
| Colorimetric Assay | Diazotization-based | 5 - 300 µM | 1.34 µM | 4.46 µM | 0.98 | Urine | [4] |
| Colorimetric Assay | Diazotization-based | 5 - 125 µM | 1.24 µM | Not Reported | 0.99 | Serum | [4] |
| ELISA | Competitive Assay | 7.813 - 500 pmol/mL | 4.688 pmol/mL | Not Reported | Not Reported | Various | [5] |
| Colloidal Gold Immunochromatographic Assay | Monoclonal Antibody | Not specified | 143.66 ng/mL | Not specified | Not specified | Human Plasma | [6] |
Note: The use of a stable isotope-labeled internal standard, such as L-Kynurenine-¹³C₄,¹⁵N-¹, in LC-MS/MS analysis is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision. While specific data for L-Kynurenine-¹³C₄,¹⁵N-¹ was not found in the reviewed literature, the performance data for other isotopically labeled kynurenine standards (e.g., d4-Kyn, d5-Kyn) are representative of the expected performance.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental results. Below are representative protocols for the key kynurenine detection methods discussed.
LC-MS/MS with Stable Isotope-Labeled Internal Standard
This method is considered the gold standard for its high sensitivity and specificity.
a) Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing L-Kynurenine-¹³C₄,¹⁵N-¹).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both kynurenine and the L-Kynurenine-¹³C₄,¹⁵N-¹ internal standard.
-
c) Data Analysis:
-
Quantify kynurenine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Fluorescence Assay
This method offers a sensitive and high-throughput alternative to LC-MS/MS.
a) Reagents:
-
Kynurenine standard solutions.
-
Chemosensor solution (e.g., 3-formyl-4-(ethylthio)-7-(diethylamino)-coumarin in a suitable solvent).
-
Assay buffer.
b) Procedure:
-
Prepare a series of kynurenine standards in the desired concentration range (e.g., 1-20 µM) in the assay buffer.
-
Add a fixed volume of the chemosensor solution to each standard and sample well in a microplate.
-
Incubate the plate at a controlled temperature (e.g., 10°C) for a specified time to allow for the reaction to occur.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
c) Data Analysis:
-
Construct a calibration curve by plotting the fluorescence intensity against the kynurenine concentration of the standards.
-
Determine the kynurenine concentration in the samples from the calibration curve.
Colorimetric Assay
This method is generally less sensitive but offers a simpler and more cost-effective approach.
a) Reagents:
-
Kynurenine standard solutions.
-
Reagents for the diazotization reaction (e.g., hydrochloric acid, sodium nitrite, and a coupling reagent).
b) Procedure:
-
Prepare kynurenine standards in the desired concentration range.
-
Add the diazotization reagents to the standards and samples in a stepwise manner as per the specific protocol.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product.
c) Data Analysis:
-
Create a standard curve by plotting absorbance versus kynurenine concentration.
-
Calculate the kynurenine concentration in the samples using the standard curve.
ELISA
ELISA kits provide a convenient and high-throughput method for kynurenine quantification.
a) Procedure (based on a typical competitive ELISA kit):
-
Prepare standards and samples as per the kit instructions.
-
Add standards and samples to the wells of the antibody-pre-coated microplate.
-
Add the HRP-conjugated antibody specific for kynurenine to each well and incubate.
-
Wash the plate to remove unbound components.
-
Add the TMB substrate solution and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm.
c) Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the standards.
-
Determine the kynurenine concentration in the samples from the standard curve. The absorbance is typically inversely proportional to the kynurenine concentration in a competitive ELISA.
Visualizing the Workflow
To illustrate the logical flow of assessing the analytical performance of a kynurenine detection method, the following diagram outlines the key steps in determining linearity and sensitivity.
Caption: Experimental workflow for linearity and sensitivity assessment.
Conclusion
The choice of a kynurenine detection method should be guided by the specific research question and the available resources. For applications demanding the highest accuracy, sensitivity, and specificity, LC-MS/MS with a stable isotope-labeled internal standard like L-Kynurenine-¹³C₄,¹⁵N-¹ remains the unequivocal gold standard. However, for high-throughput screening or when cost and simplicity are major considerations, fluorescence-based assays, colorimetric methods, and ELISAs offer viable alternatives with their own distinct advantages and limitations in terms of linearity and sensitivity. Researchers should carefully validate their chosen method within the context of their specific sample matrix and study objectives to ensure reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Colloidal gold immunochromatographic strips for the detection of kynurenine in clinical samples - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Confirming Kynurenine Peak Identity with Labeled Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of kynurenine (B1673888) and its metabolites are crucial for understanding their roles in various physiological and pathological processes. The use of stable isotope-labeled internal standards is the gold standard for confirming the identity of kynurenine peaks in complex biological matrices. This guide provides a comparative overview of methodologies, supported by experimental data, to aid in the selection and application of these powerful analytical techniques.
The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive compounds.[1][2] Dysregulation of this pathway has been implicated in a range of conditions, including neurological disorders and cancer.[3][4] Therefore, robust and reliable analytical methods are essential for accurate biomarker discovery and therapeutic monitoring.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the most widely accepted method for this purpose.[6][7]
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled kynurenine) to the sample at the beginning of the analytical workflow.[6] This internal standard (IS) is chemically identical to the endogenous analyte but has a different mass due to the presence of heavier isotopes. The IS co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z).[7] By comparing the signal intensity of the analyte to that of the IS, accurate quantification can be achieved, as the IS internally corrects for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][8]
Comparison of Analytical Approaches
While various analytical techniques can be employed, LC-MS/MS offers superior sensitivity and selectivity for kynurenine analysis.[4] The use of stable isotope-labeled internal standards further enhances the reliability of this method.
| Parameter | LC-MS/MS with Labeled Standard | LC-UV/Fluorescence | GC-MS |
| Specificity | Very High (based on retention time and specific mass transitions) | Moderate to Low (risk of co-eluting interferences) | High (requires derivatization) |
| Sensitivity | Very High (picomolar to nanomolar range)[9] | Moderate | High |
| Accuracy & Precision | Excellent (internal standard corrects for variability)[10] | Good to Moderate | Good |
| Matrix Effect | Minimized through co-eluting internal standard[7] | Significant susceptibility | Can be significant |
| Sample Preparation | Relatively simple protein precipitation is often sufficient[7] | Can be more extensive to remove interferences | Requires derivatization, can be complex[11] |
| Throughput | High | Moderate | Low to Moderate |
Experimental Data Summary
The following table summarizes key performance characteristics of various LC-MS/MS methods utilizing stable isotope-labeled standards for the quantification of kynurenine and related metabolites.
| Analyte(s) | Labeled Standard(s) | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Kynurenine, Tryptophan | Kyn-d4, Trp-d5 | Human Plasma | 0.5 - 1600 ng/mL (Kyn), 1.25 - 4000 ng/mL (Trp) | 0.47 ng/mL (Kyn), 0.55 ng/mL (Trp) | Intra-day: 0.3-3.4%, Inter-day: 0.4-8.9% | Not explicitly stated | [12] |
| Kynurenine, Tryptophan, and 7 other metabolites | L-KYN-D4, DL-TRP-D8, etc. | Human CSF and Plasma | Not explicitly stated | 0.07–0.80 nM (Plasma), 0.08–1.801 nM (CSF) | Not explicitly stated | Not explicitly stated | [9] |
| Kynurenine, Tryptophan, and other metabolites | ²H₆-kynurenine sulphate, ²H₅-tryptophan | Rodent Brain | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
| Kynurenine and 5 other metabolites | Stable-isotopically labeled internal standards | Human Plasma and CSF | Endogenous concentration-based | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
| Kynurenine, Tryptophan, and 3 other metabolites | Not specified | Serum | Not explicitly stated | 2.4 ng/mL (Kyn), 48.8 ng/mL (Trp) | Intra-day: 7.12-11.71% | 88-112% | [4] |
Experimental Protocols
General Workflow for Kynurenine Peak Confirmation
The following diagram illustrates a typical workflow for confirming the identity and quantifying kynurenine in a biological sample using a labeled standard.
References
- 1. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations [mdpi.com]
- 2. psychogenics.com [psychogenics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Establishing Kynurenine Reference Ranges: A Comparative Guide to Internal Standards for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing kynurenine (B1673888) reference ranges, with a focus on the use of the stable isotope-labeled internal standard L-Kynurenine-¹³C₄,¹⁵N. The accurate quantification of kynurenine, a key metabolite in the tryptophan degradation pathway, is crucial for understanding its role in various physiological and pathological processes, including immune response, neurotransmission, and disease pathogenesis. This document offers an objective comparison of L-Kynurenine-¹³C₄,¹⁵N with other commonly used internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Kynurenine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of kynurenine in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision. An ideal SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, compensating for matrix effects. This guide will delve into the specifics of using L-Kynurenine-¹³C₄,¹⁵N and compare its performance with other alternatives.
Comparison of Internal Standards for Kynurenine Quantification
The choice of internal standard is critical for the development of a robust and reliable LC-MS/MS assay. Here, we compare L-Kynurenine-¹³C₄,¹⁵N with other commonly employed stable isotope-labeled analogs of kynurenine.
| Internal Standard | Isotopic Purity | Mass Difference (Da) | Potential for Isotopic Overlap | Co-elution with Analyte | Commercial Availability |
| L-Kynurenine-¹³C₄,¹⁵N | High | +5 | Minimal | Identical | Readily Available[1] |
| L-Kynurenine-d₄ | Variable | +4 | Possible | Near-identical | Widely Available[2] |
| L-Kynurenine-¹³C₆ | High | +6 | Minimal | Identical | Available[3][4] |
Key Considerations:
-
L-Kynurenine-¹³C₄,¹⁵N offers a significant mass difference from the endogenous kynurenine, minimizing the risk of isotopic overlap and ensuring accurate quantification. Its identical chemical structure guarantees co-elution with the analyte.
-
Deuterium-labeled standards (e.g., Kynurenine-d₄) are widely used and cost-effective. However, they can sometimes exhibit slightly different chromatographic behavior (isotopic effect) and there is a potential for back-exchange of deuterium (B1214612) atoms, which could compromise accuracy.[2]
-
¹³C-labeled standards (e.g., L-Kynurenine-¹³C₆) also provide excellent co-elution and minimal isotopic overlap. The choice between different ¹³C-labeled standards often comes down to commercial availability and cost.[3][4]
Performance Data: A Comparative Overview
The following table summarizes typical performance characteristics of LC-MS/MS methods for kynurenine quantification using different internal standards, based on published validation data.
| Parameter | L-Kynurenine-¹³C₄,¹⁵N | L-Kynurenine-d₄ | General Stable Isotope-Labeled IS |
| Linearity (r²) | >0.99[5] | >0.99[2] | Typically >0.99[6][7] |
| Precision (%CV) | <15%[5] | <15%[2] | Intra- and inter-assay <15%[7] |
| Accuracy (%RE) | 85-115%[5] | 85-115%[2] | Within ±15%[7] |
| Recovery | High and consistent | Generally >85% | 94% to 105%[7] |
| Matrix Effect | Effectively compensated | Effectively compensated | Minimal with proper IS use[7][8] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL | Low ng/mL to sub-ng/mL | Dependent on instrumentation and method |
Experimental Protocols
This section provides a detailed, generalized protocol for the quantification of kynurenine in human plasma or serum using LC-MS/MS with a stable isotope-labeled internal standard like L-Kynurenine-¹³C₄,¹⁵N.
Materials and Reagents
-
L-Kynurenine analytical standard
-
L-Kynurenine-¹³C₄,¹⁵N (or other chosen SIL-IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma/serum (control and study samples)
Sample Preparation (Protein Precipitation)
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard working solution (e.g., L-Kynurenine-¹³C₄,¹⁵N in methanol).
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute kynurenine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Establishing Reference Ranges
Accurate reference ranges are fundamental for the clinical interpretation of kynurenine levels. A systematic review and meta-analysis of 120 studies, encompassing 8089 individuals, has established the following normative data for kynurenine in healthy adults:
| Biological Matrix | Mean Kynurenine Concentration (µM) | Standard Deviation (µM) |
| Serum | 1.96 | 0.51 |
| Plasma | 1.82 | 0.54 |
Source: Metri et al., 2023
It is recommended that each laboratory establishes its own reference ranges based on its specific population and analytical methodology.
Visualizing the Workflow and Pathway
To further clarify the processes involved, the following diagrams illustrate the kynurenine metabolic pathway and a typical experimental workflow for its quantification.
Caption: Simplified diagram of the kynurenine pathway.
Caption: General workflow for kynurenine analysis.
Conclusion
The accurate determination of kynurenine reference ranges is paramount for advancing research and clinical applications related to the kynurenine pathway. The use of a stable isotope-labeled internal standard is indispensable for achieving reliable results with LC-MS/MS. L-Kynurenine-¹³C₄,¹⁵N stands out as a high-quality internal standard due to its significant mass difference and identical chemical behavior to the endogenous analyte, effectively minimizing potential analytical errors. While other internal standards like deuterium-labeled kynurenine are also widely used and can provide acceptable performance, careful validation is crucial. This guide provides the necessary information and protocols to assist researchers in selecting and implementing a robust method for kynurenine quantification, ultimately contributing to a better understanding of its role in health and disease.
References
- 1. L-Kynurenine-13C4,15N | CAS | LGC Standards [lgcstandards.com]
- 2. tandfonline.com [tandfonline.com]
- 3. psychogenics.com [psychogenics.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Kynurenine-13C4,15N-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for L-Kynurenine-13C4,15N-1, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The procedures outlined are based on the handling of the parent compound, L-Kynurenine, as the stable isotopic labeling with ¹³C and ¹⁵N does not impart additional hazards requiring special disposal protocols.
Immediate Safety and Handling Precautions
While some suppliers classify L-Kynurenine as non-hazardous, it is prudent to treat it as a potential irritant to the skin, eyes, and respiratory tract. Adherence to standard laboratory safety practices is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: In cases of handling fine powder where dust generation is possible, a NIOSH-approved respirator is recommended.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Hazard Classification | Non-hazardous to mild irritant (skin, eyes, respiratory) |
| Primary Route of Exposure | Inhalation of dust, skin and eye contact |
| Personal Protective Equipment | Safety goggles, gloves, lab coat, respirator (if dusting) |
| Incompatible Materials | Strong oxidizing agents |
| Storage of Waste | Cool, dry, well-ventilated area in a sealed, labeled container |
| Disposal Method | Treat as chemical waste; dispose of via an approved waste disposal facility |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. Partnering with your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company is essential.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Solid Chemical Waste: this compound".
-
Ensure the container is clean, dry, and chemically compatible.
-
Do not mix with other chemical wastes unless explicitly approved by your institution's EHS office.[1]
-
-
Collection of Waste:
-
Solid Waste: In a well-ventilated area, such as a chemical fume hood, carefully transfer the solid this compound into the labeled waste container to minimize dust generation.
-
Contaminated Materials: Place items such as weighing paper, contaminated gloves, and wipers into a separate, sealed bag before placing them in the designated solid waste container.
-
Aqueous Solutions: If this compound is in a non-hazardous aqueous solution, consult your institutional EHS guidelines. While some institutions may permit drain disposal of non-hazardous, biodegradable solutions with copious amounts of water, others may require collection in a labeled container for non-hazardous aqueous waste.[2] Do not dispose of down the drain unless explicitly permitted.
-
-
Spill Management:
-
For minor spills, carefully sweep up the solid material, avoiding dust creation.
-
Place the collected material into the labeled waste container.
-
Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste.
-
-
Storage of Waste Container:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.
-
Keep the container away from incompatible materials like strong oxidizing agents.
-
The storage area should be clearly marked as a chemical waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.
-
Provide an accurate waste manifest detailing the chemical name, quantity, and any known hazards.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling L-Kynurenine-13C4,15N-1
Essential Safety and Handling of L-Kynurenine-¹³C₄,¹⁵N₁
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Kynurenine-¹³C₄,¹⁵N₁, a stable isotope-labeled form of L-Kynurenine used in research. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.
While L-Kynurenine is not consistently classified as a hazardous substance across all safety data sheets (SDS), some sources indicate potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1][2] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure and contamination. The following PPE is mandatory when handling L-Kynurenine-¹³C₄,¹⁵N₁:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Should be worn to prevent skin contact.[3][4] If contact with the chemical occurs, gloves should be removed immediately, and hands washed. For extended work, consider double-gloving. |
| Body Protection | Laboratory Coat | A full-length lab coat, worn closed with sleeves rolled down, is required to protect skin and clothing.[5] |
| Closed-toe Shoes | Essential for preventing injuries from spills or dropped objects.[5] | |
| Respiratory Protection | Particulate Filter Respirator (e.g., N95) | Necessary when handling the powder outside of a fume hood or in situations where dust formation is likely.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling L-Kynurenine-¹³C₄,¹⁵N₁ will minimize risks and prevent contamination of this valuable compound.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated clean space, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have all required equipment, such as spatulas, weighing paper, and solvent dispensers, ready.
-
-
Handling the Compound :
-
When working with the solid form, handle it in a chemical fume hood to avoid inhalation of any dust.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., chemical-resistant spatula) for transferring the powder.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Storage :
Disposal Plan
Proper disposal of L-Kynurenine-¹³C₄,¹⁵N₁ and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
All disposable materials that have come into contact with L-Kynurenine-¹³C₄,¹⁵N₁, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.
-
Place these materials in a designated, labeled chemical waste container.
-
-
Disposal of Unused Compound :
-
Unused or waste L-Kynurenine-¹³C₄,¹⁵N₁ should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the compound down the drain or in the regular trash.[3]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
| Spill | For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a larger spill, follow your institution's chemical spill response protocol. Ensure the area is well-ventilated. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagrams illustrate the key decision-making and procedural flows.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. carlroth.com [carlroth.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
